molecular formula C8H7BrClFO B1364299 3-Chloro-5-fluoro-4-methoxybenzyl bromide CAS No. 886497-36-5

3-Chloro-5-fluoro-4-methoxybenzyl bromide

Cat. No.: B1364299
CAS No.: 886497-36-5
M. Wt: 253.49 g/mol
InChI Key: SXXSRVKICKOIEA-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoro-4-methoxybenzyl bromide is a useful research compound. Its molecular formula is C8H7BrClFO and its molecular weight is 253.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-5-fluoro-4-methoxybenzyl bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-5-fluoro-4-methoxybenzyl bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(bromomethyl)-1-chloro-3-fluoro-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClFO/c1-12-8-6(10)2-5(4-9)3-7(8)11/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXSRVKICKOIEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40391161
Record name 3-Chloro-5-fluoro-4-methoxybenzyl bromide
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Molecular Weight

253.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886497-36-5
Record name 5-(Bromomethyl)-1-chloro-3-fluoro-2-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886497-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-fluoro-4-methoxybenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Characterization and Utilization of 3-Chloro-5-fluoro-4-methoxybenzyl Bromide

[1]

CAS: 886497-36-5 Formula: C₈H₇BrClFO Primary Application: Electrophilic Alkylating Agent in Medicinal Chemistry[1]

Molecular Identity & Weight Analysis

For researchers in drug discovery, "molecular weight" is not a single number but a dataset critical for mass spectrometry (MS) validation and stoichiometric calculations.[1] Due to the presence of both Bromine and Chlorine, this compound exhibits a complex isotopic envelope that must be understood for accurate identification.[1]

Quantitative Molecular Weight Data
ParameterValueRelevance
Average Molecular Weight 253.50 g/mol Used for stoichiometry and reagent weighing.[1]
Monoisotopic Mass 251.935 g/mol The exact mass of the most abundant isotopologue (

C,

H,

Br,

Cl,

F,

O).[1] Used for High-Res MS (HRMS).[1]
Exact Mass (M+2) 253.933 g/mol The second major peak in the MS spectrum.[1]
Isotopic Signature (MS Validation)

The halogenation pattern (1 Br, 1 Cl) creates a distinctive "triplet-like" cluster in the mass spectrum.[1] This is a self-validating feature: if your MS data does not match these intensity ratios, your product is impure or hydrolyzed.[1]

  • Peak M (100% Relative Intensity): Contains

    
    Br and 
    
    
    Cl.[1]
  • Peak M+2 (~130% Relative Intensity): A composite peak containing (

    
    Br + 
    
    
    Cl) and (
    
    
    Br +
    
    
    Cl).[1] The high intensity is due to the ~1:1 ratio of Br isotopes combined with the ~3:1 ratio of Cl isotopes.[1]
  • Peak M+4 (~30% Relative Intensity): Contains

    
    Br and 
    
    
    Cl.[1]

Technical Insight: In LC-MS, this compound ionizes poorly in ESI+ due to lack of basic sites.[1] It is best detected using APCI (Atmospheric Pressure Chemical Ionization) or by derivatizing with a nucleophile (e.g., an amine) prior to injection.[1]

Synthetic Pathway & Methodology

The synthesis of 3-Chloro-5-fluoro-4-methoxybenzyl bromide is classically achieved via Wohl-Ziegler bromination .[1] This radical pathway is sensitive to moisture and oxygen; strict adherence to the protocol below ensures high yield and minimizes the formation of the dibromo-impurity.[1]

Reaction Mechanism Visualization

The following diagram illustrates the radical chain mechanism and critical control points.

SynthesisWorkflowPrecursor3-Chloro-5-fluoro-4-methoxytolueneRadicalBenzylic RadicalIntermediatePrecursor->RadicalInitiation (Reflux)ReagentsNBS (1.05 eq)AIBN (0.05 eq)Reagents->RadicalProduct3-Chloro-5-fluoro-4-methoxybenzyl BromideRadical->ProductPropagationByproductDibromo Species(Over-reaction)Product->ByproductExcess NBS/Time

Figure 1: Radical bromination workflow. Note the critical branch point where over-reaction leads to the dibromo impurity.[1]

Validated Experimental Protocol

Objective: Convert 3-chloro-5-fluoro-4-methoxytoluene to the benzyl bromide.

  • Setup: Equip a round-bottom flask with a reflux condenser and an argon inlet. Ensure all glassware is oven-dried (moisture generates HBr, which degrades the product).[1]

  • Solvent Choice: Use Carbon Tetrachloride (CCl₄) (classic, high yield) or Trifluorotoluene (green alternative).[1] Avoid acetonitrile as it can react with the benzyl bromide at high temps.[1]

  • Reaction:

    • Dissolve precursor (1.0 eq) in solvent (0.2 M concentration).

    • Add N-Bromosuccinimide (NBS) (1.05 eq).[1] Do not use large excess.

    • Add AIBN (Azobisisobutyronitrile) (0.05 eq) as the radical initiator.[1]

    • Heat to reflux (approx. 80°C) for 2–4 hours.

  • In-Process Control (IPC): Monitor by TLC (Hexane/EtOAc 9:1). The product is less polar than the starting material.[1]

    • Self-Validation: The reaction is complete when the starting material spot disappears.[1] If a new, very non-polar spot appears, you are over-brominating.[1]

  • Workup:

    • Cool to 0°C to precipitate succinimide.[1] Filter off the solid.[1]

    • Concentrate the filtrate under reduced pressure.[1]

    • Purification: Recrystallize from Hexane/Heptane.[1] Avoid silica chromatography if possible, as benzyl bromides can degrade on acidic silica.[1]

Analytical Characterization (Self-Validating Data)

To confirm the identity and purity of the synthesized material, compare your results against these expected spectroscopic markers.

Proton NMR ( H-NMR, 400 MHz, CDCl )

The shift of the benzylic protons is the definitive confirmation of successful bromination.[1]

MoietyChemical Shift (

)
MultiplicityInterpretation
Ar-CH

-Br
4.40 - 4.45 ppm Singlet (2H)Diagnostic Peak. Starting material (Ar-CH

) appears at ~2.3 ppm.[1] A shift to ~4.4 ppm confirms product formation.[1]
Ar-OCH

3.95 - 4.00 ppm Singlet (3H)Methoxy group; remains largely unchanged.[1]
Ar-H 7.00 - 7.30 ppm Multiplet (2H)Aromatic protons; splitting depends on F-coupling (

).[1]
Stability & Handling[1][2]
  • Lachrymator: Like all benzyl bromides, this compound is a potent tear gas.[1] Handle strictly in a fume hood.

  • Moisture Sensitivity: The C-Br bond is highly electrophilic.[1] Exposure to ambient humidity will hydrolyze it to the benzyl alcohol (Ar-CH

    
    -OH), which appears as a peak at ~4.6 ppm in NMR.[1]
    
  • Storage: Store at +4°C under inert gas (Argon/Nitrogen).

Applications in Drug Development

This molecule acts as a specialized "warhead" for installing a lipophilic, metabolically stable motif.[1]

  • Pharmacophore Installation: The 3-Cl, 5-F substitution pattern blocks metabolic oxidation at the benzyl ring positions, extending the half-life (

    
    ) of the final drug candidate.[1]
    
  • Picolinate Herbicides & Drugs: It is a known intermediate in the synthesis of 4-aminopicolinate derivatives (e.g., related to Halauxifen), where it is coupled via nucleophilic substitution to a pyridine core [1].[1]

  • Proteomics: Used as a cysteine-reactive probe to tag proteins in complex mixtures, leveraging the high reactivity of the benzylic bromide [2].[1]

References

  • Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. Google Patents. US8822730B2.[1] Available at:

  • 3-Chloro-5-fluoro-4-methoxybenzyl bromide Compound Summary. PubChem. CID 3294781.[1][2][3] Available at: [Link]

3-Chloro-5-fluoro-4-methoxybenzyl bromide chemical properties

[1]

Executive Summary

3-Chloro-5-fluoro-4-methoxybenzyl bromide (CAS: 886497-36-5) is a highly specialized electrophilic building block utilized in the synthesis of advanced pharmaceutical and agrochemical agents. Characterized by a "push-pull" electronic system—where the electron-donating methoxy group is flanked by electron-withdrawing halogen atoms (chlorine and fluorine)—this compound offers unique reactivity at the benzylic position.

This guide serves as a definitive technical resource for researchers utilizing this intermediate for Structure-Activity Relationship (SAR) optimization, specifically for introducing the 3-chloro-5-fluoro-4-methoxybenzyl moiety to modulate lipophilicity, metabolic stability, and ligand-target binding affinity.

Chemical Identity & Physicochemical Profile[2][3][4][5][6]

The specific substitution pattern (3-Cl, 5-F, 4-OMe) creates a sterically congested yet electronically active benzylic center. The presence of fluorine often enhances metabolic resistance against P450 oxidation at the adjacent positions, while the chlorine atom provides a handle for halogen bonding or lipophilic pocket filling.

Table 1: Core Chemical Data
PropertySpecification
Chemical Name 3-Chloro-5-fluoro-4-methoxybenzyl bromide
CAS Number 886497-36-5
Molecular Formula C₈H₇BrClFO
Molecular Weight 253.50 g/mol
SMILES COc1c(F)cc(CBr)cc1Cl
Appearance Off-white to pale yellow low-melting solid or semi-solid (Batch dependent)
Solubility Soluble in DCM, THF, Ethyl Acetate, Chloroform; Reacts with water/alcohols
Stability Moisture sensitive (hydrolyzes to alcohol); Light sensitive (store in amber vials)

Synthetic Utility & Reactivity Mechanisms

Electronic Environment & Leaving Group Dynamics

The reactivity of 3-Chloro-5-fluoro-4-methoxybenzyl bromide is governed by the competing electronic effects of its substituents:

  • 4-Methoxy Group (+M Effect): Strong resonance donation stabilizes the developing positive charge at the benzylic carbon, making the compound susceptible to SN1 pathways (solvolysis) in protic media.

  • 3-Chloro & 5-Fluoro Groups (-I Effect): The inductive withdrawal by the halogens destabilizes the transition state for carbocation formation, effectively "tempering" the reactivity and favoring SN2 mechanisms in aprotic solvents.

This balance makes the compound a tunable electrophile . In the presence of strong nucleophiles (e.g., amines, thiolates) in polar aprotic solvents (DMF, Acetonitrile), the reaction proceeds strictly via SN2 with inversion of configuration (though irrelevant for this achiral substrate).

Mechanism of Action: Nucleophilic Substitution

The primary application is the alkylation of heteroatoms to introduce the benzyl motif.

ReactivitySubstrate3-Chloro-5-fluoro-4-methoxybenzyl Bromide(Electrophile)TSTransition State[Nu---C---Br]‡Substrate->TSNuNucleophile (Nu:)(Amine, Phenol, Thiol)Nu->TSAttack (SN2)ProductBenzylated Product(Ar-CH2-Nu)TS->ProductBond FormationLGBromide Ion (Br-)(Leaving Group)TS->LGDissociation

Figure 1: SN2 Reaction Pathway.[1] The nucleophile attacks the benzylic carbon, displacing the bromide leaving group.

Synthesis & Production Protocols

For research-scale preparation (1g – 100g), the most reliable method involves the radical bromination of the corresponding toluene derivative. This avoids the handling of the potentially unstable benzyl alcohol precursor.

Protocol: Radical Bromination of 3-Chloro-5-fluoro-4-methoxytoluene

Reagents:

  • Precursor: 3-Chloro-5-fluoro-4-methoxytoluene (1.0 equiv)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv)

  • Initiator: AIBN (Azobisisobutyronitrile) (0.05 equiv) or Benzoyl Peroxide.

  • Solvent: Carbon Tetrachloride (CCl₄) or Trifluorotoluene (PhCF₃) (Greener alternative).

Step-by-Step Methodology:

  • Dissolution: Dissolve the toluene precursor in anhydrous solvent (0.2 M concentration) under an inert atmosphere (Argon/Nitrogen).

  • Addition: Add NBS and the radical initiator (AIBN) to the solution.

  • Reflux: Heat the mixture to reflux (approx. 76-80°C for CCl₄). The reaction is often initiated by a high-intensity light source (halogen lamp) if chemical initiation is slow.

  • Monitoring: Monitor via TLC or HPLC. The disappearance of the starting toluene and the appearance of the mono-bromo product indicates completion (typically 2-6 hours). Note: Over-reaction leads to the gem-dibromo byproduct.

  • Workup: Cool the mixture to 0°C to precipitate succinimide. Filter off the solids.

  • Purification: Concentrate the filtrate. If necessary, purify via rapid silica gel chromatography (Hexanes/EtOAc) or recrystallization. Do not distill at high temperatures due to thermal instability.

SynthesisToluene3-Chloro-5-fluoro-4-methoxytolueneProcessRadical BrominationReflux (80°C), 4-6 hrsToluene->ProcessReagentsNBS (1.05 eq) + AIBN (cat.)Solvent: CCl4 or PhCF3Reagents->ProcessWorkupFiltration (Remove Succinimide)ConcentrationProcess->WorkupProduct3-Chloro-5-fluoro-4-methoxybenzyl BromideWorkup->Product

Figure 2: Synthesis Workflow via Wohl-Ziegler Bromination.

Handling & Safety (Lachrymator Protocol)

CRITICAL WARNING: Benzyl bromides are potent lachrymators (tear agents) and severe skin irritants. They alkylate DNA and proteins indiscriminately.

  • Engineering Controls: ALL operations must be performed inside a certified chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and chemical splash goggles. A face shield is recommended during scale-up.

  • Neutralization of Spills: Do not wipe with water. Treat spills with a solution of 5% Ammonium Hydroxide or Ethanolic Potassium Hydroxide . This converts the volatile bromide into a non-volatile amine or ether.

  • Glassware Cleaning: Rinse all glassware with a dilute amine solution (e.g., triethylamine in acetone) before removing it from the hood to quench residual alkylating agent.

Applications in Drug Discovery[3][10]

The 3-chloro-5-fluoro-4-methoxy motif is a sophisticated "bioisostere" often used to replace simple methoxy-phenyl groups.

  • Metabolic Stability: The strategic placement of Fluorine (C5) blocks metabolic hydroxylation, extending the half-life (

    
    ) of the parent drug.
    
  • Lipophilicity Modulation: The Chlorine (C3) atom increases lipophilicity (

    
    ), enhancing membrane permeability, while also filling hydrophobic pockets in the target protein (e.g., Kinase hinge regions).
    
  • Agrochemical Relevance: This substitution pattern mimics the core structure of several auxinic herbicides (e.g., Florpyrauxifen derivatives), where the electronic tuning of the ring is critical for receptor binding affinity.

Experimental Usage Example (Amine Alkylation): To attach this moiety to a secondary amine (R₂NH):

  • Dissolve amine (1.0 eq) and K₂CO₃ (2.0 eq) in Acetonitrile.

  • Add 3-Chloro-5-fluoro-4-methoxybenzyl bromide (1.1 eq) dropwise at 0°C.

  • Stir at RT for 12h.

  • Filter inorganic salts and concentrate.

References

  • Chemical Identity & Properties: PubChem Compound Summary for CID 3294781 (Related Isomer Structure/Properties). National Center for Biotechnology Information. Available at: [Link]

  • Synthetic Methodology (Wohl-Ziegler): Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271-317.
  • Lachrymator Handling: National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2]

  • Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

An In-depth Technical Guide to 3-Chloro-5-fluoro-4-methoxybenzyl bromide: Synthesis, Characterization, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Halogenated Building Block

3-Chloro-5-fluoro-4-methoxybenzyl bromide, systematically named 1-(bromomethyl)-3-chloro-5-fluoro-4-methoxybenzene, is a polysubstituted aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its unique arrangement of chloro, fluoro, and methoxy substituents on the benzene ring, combined with the reactive benzylic bromide moiety, makes it a valuable intermediate for the introduction of this specific phenylmethyl group into a variety of molecular scaffolds. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis and purification, methods for its characterization, and a notable application in the development of the urate-lowering drug, Verinurad.

Table of Contents

  • Chemical Identity and Physicochemical Properties

  • Synthesis of 3-Chloro-5-fluoro-4-methoxybenzyl bromide

  • Purification and Characterization

  • Chemical Reactivity and Handling

  • Application in Pharmaceutical Synthesis: The Case of Verinurad

  • Safety and Handling Precautions

  • References

Chemical Identity and Physicochemical Properties

Properly identifying a chemical entity is the foundation of sound scientific research. The IUPAC name for the compound is 5-(bromomethyl)-1-chloro-3-fluoro-2-methoxybenzene , though it is also commonly referred to as 3-Chloro-5-fluoro-4-methoxybenzyl bromide.[1][2]

PropertyValueSource
IUPAC Name 5-(bromomethyl)-1-chloro-3-fluoro-2-methoxybenzene[1][2]
CAS Number 886497-36-5[3][4]
Molecular Formula C₈H₇BrClFO[3][4]
Molecular Weight 253.50 g/mol [3][4]
Appearance Solid[1]
Melting Point 37°C to 39°C[1]
SMILES COC1=C(F)C=C(CBr)C=C1Cl[2]
InChI Key SXXSRVKICKOIEA-UHFFFAOYSA-N[1]

Synthesis of 3-Chloro-5-fluoro-4-methoxybenzyl bromide

The synthesis of 3-Chloro-5-fluoro-4-methoxybenzyl bromide is typically achieved through a two-step process starting from a commercially available precursor. The first step involves the synthesis of the toluene derivative, followed by a selective benzylic bromination.

Step 1: Synthesis of 1-chloro-3-fluoro-2-methoxy-5-methylbenzene

A plausible synthetic route to the immediate precursor, 1-chloro-3-fluoro-2-methoxy-5-methylbenzene, can be adapted from known procedures for the synthesis of related substituted toluenes. One such approach involves the methoxylation of a suitable di-halogenated toluene. For instance, a method for the synthesis of 1-chloro-3-methoxy-5-methylbenzene involves the reaction of 1,3-dichloro-5-methylbenzene with sodium methoxide in a solvent like methanol or dimethyl sulfoxide (DMSO) under heating.[5] A similar strategy could be employed starting with 1,3-dichloro-5-fluorotoluene or a related halogenated precursor.

Step 2: Benzylic Bromination

The key transformation to introduce the reactive bromide is the radical bromination of the benzylic methyl group of 1-chloro-3-fluoro-2-methoxy-5-methylbenzene. This reaction is selectively performed using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under photochemical or thermal conditions. The use of NBS is crucial as it maintains a low concentration of bromine in the reaction mixture, which favors substitution at the benzylic position over electrophilic aromatic bromination.[5][6]

Synthesis_Workflow

Experimental Protocol: Benzylic Bromination

This protocol is a general procedure for benzylic bromination and should be optimized for the specific substrate.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-chloro-3-fluoro-2-methoxy-5-methylbenzene (1.0 eq.) in a dry, inert solvent such as carbon tetrachloride (CCl₄) or 1,2-dichloroethane.

  • Addition of Reagents: Add N-bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN, 0.02-0.05 eq.).

  • Reaction Conditions: Heat the mixture to reflux (the boiling point of the solvent) and irradiate with a UV lamp or a high-wattage incandescent bulb to initiate the radical chain reaction.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the succinimide byproduct.

    • Wash the filtrate with a saturated aqueous solution of sodium bisulfite to quench any remaining bromine, followed by washing with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

Purification and Characterization

The crude 3-Chloro-5-fluoro-4-methoxybenzyl bromide is often a solid and may require purification to remove any unreacted starting material, over-brominated side products, and residual reagents.

Purification Methods:

  • Recrystallization: This is a common method for purifying solid benzyl bromides. A suitable solvent system (e.g., hexanes, or a mixture of ethyl acetate and hexanes) should be determined empirically. The crude product is dissolved in a minimal amount of the hot solvent and allowed to cool slowly to form crystals of the pure compound.

  • Column Chromatography: For more challenging separations, silica gel column chromatography can be employed. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically used.[7] The separation can be monitored by TLC.

Characterization Techniques:

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum is expected to show a characteristic singlet for the benzylic protons (-CH₂Br) typically in the range of 4.4-4.6 ppm.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques are used to assess the purity of the final compound.

Chemical Reactivity and Handling

3-Chloro-5-fluoro-4-methoxybenzyl bromide is a reactive electrophile due to the presence of the benzylic bromide. The bromine atom is a good leaving group, making the benzylic carbon susceptible to nucleophilic attack. This reactivity is central to its utility as a building block in organic synthesis. It readily participates in Sₙ2 reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, to form new carbon-heteroatom or carbon-carbon bonds.

Reactivity_Diagram

Application in Pharmaceutical Synthesis: The Case of Verinurad

A significant application of 3-Chloro-5-fluoro-4-methoxybenzyl bromide is as a key intermediate in the synthesis of Verinurad (RDEA3170) . Verinurad is a selective uric acid reabsorption inhibitor (SURI) that has been investigated for the treatment of gout and hyperuricemia.[8][9] It functions by inhibiting the urate transporter 1 (URAT1) in the kidneys, thereby increasing the excretion of uric acid.[6]

The synthesis of Verinurad involves the alkylation of a suitable nucleophile with 3-Chloro-5-fluoro-4-methoxybenzyl bromide. While the detailed manufacturing process is proprietary, the general synthetic strategy highlights the importance of this benzyl bromide building block in constructing the final active pharmaceutical ingredient (API). The complex substitution pattern of the benzyl moiety is crucial for the drug's interaction with its biological target. The development of an efficient and scalable synthesis of Verinurad has been a subject of process chemistry research.[10]

Verinurad_Synthesis

Safety and Handling Precautions

3-Chloro-5-fluoro-4-methoxybenzyl bromide, like many benzyl bromides, is a lachrymator and is corrosive. It can cause severe skin burns and eye damage. Therefore, it must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Mandatory PPE:

  • Safety goggles and a face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

Handling Procedures:

  • Avoid inhalation of dust and vapors.

  • Prevent contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

3-Chloro-5-fluoro-4-methoxybenzyl bromide is a valuable and versatile building block in modern organic and medicinal chemistry. Its synthesis, while requiring careful execution of a radical bromination reaction, is achievable through established methods. The compound's reactivity as an electrophile makes it a key intermediate for the introduction of its unique polysubstituted phenylmethyl moiety, as exemplified by its crucial role in the synthesis of the gout therapeutic agent, Verinurad. A thorough understanding of its synthesis, purification, characterization, and safe handling is essential for its effective utilization in research and development.

References

  • CN113511960A - Synthesis method of 1-chloro-3-methoxy-5-methylbenzene - Google Patents.
  • Bromination of 3,5-Dialkyloxytoluene - SIOC Journals. Available at: [Link]

  • CN107098791B - Preparation method of benzyl bromide - Google Patents.
  • Structural Basis for Inhibition of Urate Reabsorption in URAT1 | JACS Au - ACS Publications. Available at: [Link]

  • Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde - ChemRxiv. Available at: [Link]

  • US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents.
  • EP3555049A1 - Method of preparing benzy 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate - Google Patents.
  • Discovery of novel verinurad analogs as dual inhibitors of URAT1 and GLUT9 with improved Druggability for the treatment of hyperuricemia - PubMed. Available at: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • US20240226070A1 - Urat1 inhibitor, pharmaceutical compositions and uses thereof - Google Patents.
  • Process Development, Manufacture, and Understanding of the Atropisomerism and Polymorphism of Verinurad - ACS Publications. Available at: [Link]

  • (PDF) Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester - ResearchGate. Available at: [Link]

  • 1-CHLORO-3-FLUORO-5-METHOXYBENZENE | CAS 202925-08-4 - Matrix Fine Chemicals. Available at: [Link]

  • 2-Bromo-1-chloro-5-fluoro-3-methylbenzene | C7H5BrClF | CID 50998614 - PubChem. Available at: [Link]

  • 3-chloro-5-fluoro-4-methoxybenzyl bromide (C8H7BrClFO) - PubChem. Available at: [Link]

Sources

Reactivity of the benzylic bromide in 3-Chloro-5-fluoro-4-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity of the Benzylic Bromide in 3-Chloro-5-fluoro-4-methoxybenzyl bromide

Abstract

3-Chloro-5-fluoro-4-methoxybenzyl bromide is a polysubstituted aromatic compound of significant interest in medicinal chemistry and materials science. Its utility as a synthetic building block is fundamentally dictated by the reactivity of its benzylic bromide functional group. This guide provides a comprehensive analysis of the electronic and steric factors governing this reactivity, with a focus on the interplay between the activating methoxy group and the deactivating halogen substituents. We will explore the mechanistic dichotomy between SN1 and SN2 pathways, offering both theoretical grounding and practical, field-proven experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The Nuances of Benzylic Reactivity

Benzylic halides are a privileged class of organic compounds, exhibiting enhanced reactivity in nucleophilic substitution reactions compared to their non-aromatic alkyl halide counterparts. This heightened reactivity stems from the ability of the adjacent aromatic ring to stabilize either the transition state in a bimolecular (SN2) reaction or the carbocation intermediate in a unimolecular (SN1) reaction through π-conjugation.[1][2]

The choice between these two mechanistic pathways is a delicate balance influenced by several factors:

  • Substrate Structure: Primary benzylic halides generally favor the SN2 pathway, while secondary and tertiary systems lean towards SN1 due to increased carbocation stability and steric hindrance.

  • Nucleophile Strength: Strong nucleophiles promote the SN2 mechanism, whereas weak nucleophiles favor the SN1 pathway.[3]

  • Solvent Polarity: Polar protic solvents (e.g., methanol, water) stabilize the carbocation intermediate, favoring SN1, while polar aprotic solvents (e.g., acetone, DMF) are ideal for SN2 reactions.[4]

  • Aromatic Ring Substituents: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the benzene ring can dramatically alter the electronic landscape, thereby influencing reaction rates and mechanistic preferences.[5][6][7]

This guide focuses on the specific case of 3-Chloro-5-fluoro-4-methoxybenzyl bromide, a primary benzylic bromide whose reactivity is modulated by a unique combination of competing electronic effects.

Dissecting the Substituent Effects in 3-Chloro-5-fluoro-4-methoxybenzyl bromide

The reactivity of the benzylic carbon in the title compound is a direct consequence of the electronic contributions from the three substituents on the aromatic ring. Understanding these individual effects is crucial to predicting the molecule's behavior in nucleophilic substitution reactions.

The Methoxy Group: A Potent Activating Force

The methoxy (-OCH3) group, positioned para to the bromomethyl group, is the most influential substituent. It exerts two opposing electronic effects:

  • Inductive Effect (-I): Due to the higher electronegativity of oxygen compared to carbon, the methoxy group withdraws electron density through the sigma bond framework.

  • Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the benzene ring's π-system. This effect is particularly strong from the para position.

For the methoxy group, the resonance effect significantly outweighs the inductive effect, making it a powerful electron-donating group (EDG) and a ring activator.[8] In the context of a benzylic substitution, this has a profound consequence: it strongly stabilizes the formation of a positive charge on the benzylic carbon via resonance, thereby heavily favoring an SN1-type mechanism .[9]

The Halogens: Deactivating Inductive Influence

The chloro (-Cl) and fluoro (-F) substituents are located meta to the bromomethyl group. Halogens are unique in that they also exhibit dual electronic effects:

  • Inductive Effect (-I): As highly electronegative atoms, they strongly withdraw electron density through sigma bonds, deactivating the ring.[10]

  • Resonance Effect (+R): Like oxygen, they possess lone pairs that can be donated to the ring's π-system.

However, for halogens, the inductive effect is dominant over the resonance effect.[10] Furthermore, because they are in the meta position relative to the reacting center, their ability to donate electrons via resonance to the benzylic carbon is negligible. Therefore, their primary role is to withdraw electron density from the ring, which slightly destabilizes the benzylic carbocation and would, in isolation, disfavor the SN1 pathway.

The Net Electronic Effect: A Predicted Mechanistic Leaning

When considering the combined influence of the substituents, the powerful +R effect of the para-methoxy group is the dominant factor.[11] While the meta-halogens exert a deactivating inductive pull, their effect is insufficient to overcome the substantial stabilization offered by the methoxy group to the benzylic carbocation.

This leads to the central thesis of this guide: Despite being a primary benzylic bromide, 3-Chloro-5-fluoro-4-methoxybenzyl bromide is predisposed to react via a mechanism with significant SN1 character, particularly in the presence of weak nucleophiles and polar protic solvents.

The following diagram illustrates the key electronic effects influencing the stability of the potential benzylic carbocation intermediate.

Caption: Electronic effects of substituents on benzylic carbocation stability.

Mechanistic Pathways in Detail

Let's visualize the two competing pathways for a nucleophilic substitution reaction on our substrate.

The Favored SN1 Pathway

The SN1 mechanism proceeds in two steps, with the rate-determining first step being the formation of a carbocation. The para-methoxy group's ability to delocalize the positive charge makes this intermediate exceptionally stable.

SN1_Pathway S N 1 Pathway Visualization Reactant Substrate + Solvent TS1 Transition State 1 (C-Br bond breaking) Reactant->TS1 Step 1 (Slow) Rate-Determining Carbocation Resonance-Stabilized Benzylic Carbocation TS1->Carbocation Nucleophile_Attack Nucleophilic Attack (Fast Step) Carbocation->Nucleophile_Attack + Nucleophile Product Substituted Product Nucleophile_Attack->Product Step 2 (Fast)

Caption: The SN1 reaction mechanism workflow.

The Competing SN2 Pathway

While less favored, the SN2 pathway remains a possibility, especially with strong nucleophiles in polar aprotic solvents. This is a single, concerted step where the nucleophile attacks the benzylic carbon from the backside as the bromide ion departs.

SN2_Pathway S N 2 Pathway Visualization Reactants Substrate + Strong Nucleophile TS2 Pentacoordinate Transition State (Concerted bond forming/breaking) Reactants->TS2 Single Concerted Step Product Substituted Product (Inversion of Stereochemistry) TS2->Product

Caption: The SN2 reaction mechanism workflow.

Experimental Protocol: Probing Reactivity via Methanolysis

To empirically validate the predicted SN1-leaning reactivity, a solvolysis reaction using a weak nucleophile and polar protic solvent, such as methanol, is an ideal choice. This protocol is designed to be a self-validating system by including reaction monitoring to generate kinetic data.

Objective

To determine the rate and mechanism of the nucleophilic substitution reaction of 3-Chloro-5-fluoro-4-methoxybenzyl bromide with methanol.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
3-Chloro-5-fluoro-4-methoxybenzyl bromide≥97% PurityThermo Scientific
Methanol (MeOH)Anhydrous, ≥99.8%Sigma-Aldrich
Diethyl Ether (Et2O)Anhydrous, ≥99.7%Fisher Scientific
Saturated Sodium Bicarbonate (NaHCO3) solutionReagent GradeVWR
Anhydrous Magnesium Sulfate (MgSO4)Reagent GradeAcros Organics
Internal Standard (e.g., Dodecane)≥99%Sigma-Aldrich
Step-by-Step Methodology
  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Chloro-5-fluoro-4-methoxybenzyl bromide (e.g., 254 mg, 1.0 mmol).

    • Add a known amount of an internal standard (e.g., Dodecane, ~0.5 mmol) for quantitative analysis.

    • Add 20 mL of anhydrous methanol. Causality Note: Methanol serves as both the solvent and the nucleophile. Its polar protic nature is chosen specifically to favor the SN1 pathway by stabilizing the ionic intermediates.

  • Reaction Execution and Monitoring:

    • Place the flask in a pre-heated oil bath at a controlled temperature (e.g., 40 °C). Trustworthiness Note: Maintaining a constant temperature is critical for obtaining reliable kinetic data.

    • Start the magnetic stirrer and begin timing the reaction (t=0).

    • At regular intervals (e.g., t = 0, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot (~0.1 mL) of the reaction mixture.

    • Immediately quench the aliquot by adding it to a vial containing 1 mL of cold diethyl ether and 1 mL of cold saturated NaHCO3 solution. Shake vigorously. Causality Note: Quenching stops the reaction by neutralizing the HBr byproduct and diluting the reactants.

    • Analyze the organic layer of each quenched aliquot by Gas Chromatography (GC) or HPLC to determine the ratio of starting material to product relative to the internal standard.

  • Workup and Isolation (at reaction completion):

    • After the reaction is complete (as determined by monitoring, e.g., >95% conversion), allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing 50 mL of water and 50 mL of diethyl ether.

    • Extract the aqueous layer twice more with 25 mL portions of diethyl ether.

    • Combine the organic layers and wash with 50 mL of saturated NaHCO3 solution, followed by 50 mL of brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Characterization:

    • Characterize the resulting product, 5-(methoxymethyl)-1-chloro-3-fluoro-2-methoxybenzene, using 1H NMR, 13C NMR, and Mass Spectrometry to confirm its structure.

Data Analysis and Interpretation

Plot the concentration of the starting material versus time. The shape of this curve will provide insight into the reaction order. For an SN1 reaction under these conditions (large excess of methanol), the reaction should exhibit pseudo-first-order kinetics. The rate constant (k) can be determined from the slope of a plot of ln[Substrate] vs. time. Comparing this rate to that of unsubstituted benzyl bromide under identical conditions would provide a quantitative measure of the substituents' combined effect.

Conclusion and Synthetic Implications

To leverage this compound effectively, one should:

  • Favor SN1 Conditions: Employ weak nucleophiles and polar protic solvents to maximize reaction rates and yields.

  • Anticipate Carbocation Chemistry: Be aware of potential side reactions associated with carbocation intermediates, although rearrangements are unlikely as they would disrupt aromaticity.

  • Control SN2 Reactions: To force an SN2 pathway, one must use high concentrations of strong, non-basic nucleophiles in a polar aprotic solvent at the lowest practical temperature.

By understanding the fundamental principles governing its reactivity, researchers can harness the full synthetic potential of 3-Chloro-5-fluoro-4-methoxybenzyl bromide for the efficient construction of complex molecular targets.

References

  • Wagner, P. J., & Liu, K.-C. (1980). Electronic Effects of Ring Substituents on Triplet Benzylic Biradicals. Journal of the American Chemical Society, 102(18), 5798–5803. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved from [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 10 – Haloalkanes and Haloarenes. Retrieved from [Link]

  • Vedantu. (n.d.). Effect of Substituent on Reactivity of Benzene. Retrieved from [Link]

  • St. Peter's Institute of Pharmaceutical Sciences. (n.d.). The Effect of Substituents on Reactivity. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions [Video]. YouTube. Retrieved from [Link]

  • Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from [Link]

  • University of Calgary. (n.d.). Nucleophilic substitution of benzylic halides. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Substitution Reactions of Benzene Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • Lumen Learning. (n.d.). The Effect of Substituents on Reactivity. Retrieved from [Link]

  • Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • Master Organic Chemistry. (2018, March 19). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Retrieved from [Link]

  • Master Organic Chemistry. (2023, June 24). Comparing The SN1 vs Sn2 Reactions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025, March 25). The stability order in the substituted benzyl carbanions. Retrieved from [Link]

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Technical Guide: Electronic Effects & Reactivity of 3-Chloro-5-fluoro-4-methoxybenzyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary This technical guide analyzes the physicochemical properties, synthetic pathways, and reactivity profile of 3-Chloro-5-fluoro-4-methoxybenzyl bromide. This scaffold represents a highly specialized "push-pull" system in organic synthesis. The presence of a strongly electron-donating methoxy group flanked by two electron-withdrawing halogens (chlorine and fluorine) creates a unique electronic landscape. This specific substitution pattern is frequently employed in medicinal chemistry to modulate lipophilicity and block metabolic oxidation sites (CYP450) without sacrificing the steric profile required for receptor binding.

Part 1: Molecular Architecture & Electronic Landscape

The Hammett Parameter Analysis

To understand the reactivity of the benzylic carbon, we must quantify the electronic influence of the trisubstituted core. The net electronic effect is a summation of inductive (


) and resonance (

) vectors.
SubstituentPositionEffect TypeHammett Constant (

)
Impact on Benzylic Center
Methoxy (-OCH₃) Para (4)Resonance Donor (+M)

Stabilizing: Pushes electron density into the ring, stabilizing benzylic carbocations.
Chlorine (-Cl) Meta (3)Inductive Withdrawer (-I)

Destabilizing: Pulls electron density, increasing electrophilicity.
Fluorine (-F) Meta (5)Inductive Withdrawer (-I)

Destabilizing: Strong inductive withdrawal due to high electronegativity.
The "Orthogonal" Effect (Steric Inhibition of Resonance)

While the Hammett values suggest a simple additive model, the physical reality is governed by sterics.

  • The Conflict: The methoxy group at position 4 is flanked by Chlorine (radius ~1.75 Å) and Fluorine (radius ~1.47 Å).

  • The Consequence: To minimize steric clash, the methoxy group may twist out of the aromatic plane.

  • Electronic Result: This twisting decouples the oxygen's p-orbitals from the aromatic

    
    -system, significantly reducing the resonance donation (+M). Consequently, the inductive withdrawal (-I)  from the meta-halogens becomes the dominant force, making the benzylic position more electron-deficient (electrophilic) than a standard p-methoxybenzyl bromide.
    
Visualization of Electronic Vectors

The following diagram illustrates the competing electronic forces acting on the benzylic carbon.

ElectronicLandscape Core Benzylic Carbon (Reaction Center) OMe 4-Methoxy Group (Resonance Donor) OMe->Core Electron Donation (+M) (Weakened) Cl 3-Chloro Group (Inductive Withdrawer) Cl->Core Electron Withdrawal (-I) Sterics Steric Inhibition (Twisting) Cl->Sterics F 5-Fluoro Group (Inductive Withdrawer) F->Core Electron Withdrawal (-I) F->Sterics Sterics->OMe Forces Out of Plane

Caption: Vector map showing the competition between resonance donation (green) and inductive withdrawal (red), mediated by steric hindrance (yellow).

Part 2: Synthetic Pathways & Mechanism[1]

The Wohl-Ziegler Bromination Protocol

The most reliable method for synthesizing this molecule is the radical bromination of 3-chloro-5-fluoro-4-methoxytoluene.

Reagents:

  • Substrate: 3-Chloro-5-fluoro-4-methoxytoluene

  • Brominating Agent: N-Bromosuccinimide (NBS)[1][2][3][4]

  • Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide

  • Solvent:

    
    -Trifluorotoluene (PhCF₃) or CCl₄ (Traditional)
    

Why PhCF₃? Expert Insight: While CCl₄ is the classic solvent, it is ozone-depleting and toxic.[3] Trifluorotoluene is a modern, greener alternative with a high boiling point (102°C) that maintains the radical chain mechanism efficiency.

Step-by-Step Protocol
  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve the toluene derivative (1.0 eq) in anhydrous PhCF₃ (0.5 M concentration).

  • Reagent Addition: Add NBS (1.05 eq). Note: Recrystallize NBS from water prior to use to remove free HBr, which can cause side reactions.

  • Initiation: Add AIBN (0.05 eq). Purge the system with Argon to remove oxygen (a radical scavenger).

  • Reflux: Heat the mixture to reflux (approx. 105°C). The reaction is driven by the formation of succinimide, which floats to the top (in CCl₄) or precipitates.

  • Monitoring: Monitor via TLC or HPLC. The reaction is typically complete in 2-4 hours.

  • Workup: Cool to 0°C to precipitate succinimide fully. Filter. Wash the filtrate with water and brine. Dry over MgSO₄ and concentrate.

  • Purification: Recrystallize from Hexane/EtOAc. Caution: Benzylic bromides are potent lachrymators. Handle in a fume hood.

Reaction Mechanism Workflow

SynthesisFlow Start Precursor: 3-Cl-5-F-4-OMe-Toluene Prop1 Propagation 1: Benzylic H Abstraction Start->Prop1 Init Initiation: AIBN → Radicals Init->Prop1 Inter Intermediate: Benzylic Radical Prop1->Inter -H• Prop2 Propagation 2: Br Transfer from NBS Inter->Prop2 Prop2->Prop1 Chain Reaction Product Product: Benzyl Bromide Prop2->Product +Br

Caption: Radical chain mechanism showing the critical benzylic radical intermediate.

Part 3: Reactivity Profile ( vs. )

The reactivity of 3-Chloro-5-fluoro-4-methoxybenzyl bromide in nucleophilic substitutions is governed by the stability of the transition state.

The Advantage

Unlike simple p-methoxybenzyl bromide (which hydrolyzes rapidly via


), this trisubstituted analog favors 

pathways
with strong nucleophiles.
  • Reasoning: The meta-halogens (Cl, F) destabilize the carbocation intermediate required for

    
    . The electron-withdrawing nature pulls density away from the benzylic carbon, raising the activation energy for ionization.
    
  • Implication: Reactions with amines, azides, or thiols should be performed in polar aprotic solvents (DMF, DMSO) to accelerate the

    
     attack.
    
Stability Concerns
  • Hydrolysis: In the presence of moisture, the molecule will slowly hydrolyze to the benzyl alcohol, releasing HBr.

  • Storage: Must be stored at 2-8°C under inert gas (Argon) to prevent autocatalytic decomposition (HBr generated promotes further degradation).

Part 4: Applications in Drug Discovery[5][6]

Metabolic Blocking

This specific substitution pattern is designed to block Phase I Metabolism .

  • Para-blocking: The methoxy group prevents oxidation at the para-position.

  • Meta-blocking: The Cl and F atoms block the meta-positions, which are common sites for hydroxylation by CYP450 enzymes.

  • Result: This "armored" ring system extends the half-life (

    
    ) of drug candidates.[5]
    
Lipophilicity Tuning
  • Fluorine: Increases lipophilicity (LogP) while maintaining a small steric footprint.

  • Chlorine: Adds significant lipophilicity and fills hydrophobic pockets in receptor binding sites.

  • Methoxy: Provides a hydrogen bond acceptor site.

References

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.
  • Djerassi, C. (1948).[2] Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317. Link[2]

  • Podgoršek, A., et al. (2009). "Green" Wohl-Ziegler Bromination: A Comparison of Solvents. Green Chemistry, 11, 120-126. (Source for PhCF₃ usage).
  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

Sources

Methodological & Application

Application Note: Precision N-Alkylation with 3-Chloro-5-fluoro-4-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimization of N-alkylation reactions utilizing 3-Chloro-5-fluoro-4-methoxybenzyl bromide (CAS 886497-36-5). This specific electrophile represents a "privileged scaffold" in medicinal chemistry; the unique halogenation pattern (3-Cl, 5-F) flanking the methoxy group modulates metabolic stability (blocking CYP450 oxidation) while the benzyl linker provides a critical pharmacophore spacer.

However, this substitution pattern creates a unique electronic "push-pull" environment at the benzylic center, requiring specific protocol adjustments to maximize yield and suppress side reactions like hydrolysis and poly-alkylation.

Chemical Profile & Electronic Analysis

Compound Specifications
ParameterData
Chemical Name 3-Chloro-5-fluoro-4-methoxybenzyl bromide
CAS Number 886497-36-5
Molecular Weight 253.50 g/mol
Physical State Low-melting solid (MP: 37–39°C)
Storage 2–8°C, under Argon/Nitrogen (Moisture Sensitive)
Hazards Corrosive, Lachrymator .[1][2] Handle in a fume hood.
Reactivity Analysis

The reactivity of the benzylic carbon is governed by competing electronic effects.

  • Activation (Resonance): The p-methoxy group is a strong Resonance Donor (+R), stabilizing any developing positive charge (carbocation character) at the benzylic position. This increases SN1 susceptibility.

  • Deactivation (Induction): The m-chloro and m-fluoro groups are Inductive Withdrawers (-I). They destabilize the transition state slightly but make the benzylic carbon more electropositive, enhancing SN2 attack by nucleophiles.

Implication: The molecule is highly reactive. In polar protic solvents, it risks rapid hydrolysis (SN1). In polar aprotic solvents, it undergoes fast SN2.

ElectronicEffects Methoxy 4-Methoxy Group (+R Effect) BenzylC Benzylic Carbon (Electrophilic Center) Methoxy->BenzylC Stabilizes Carbocation (SN1) Halogens 3-Cl / 5-F Groups (-I Effect) Halogens->BenzylC Increases Electrophilicity (SN2) Bromide Bromide (Leaving Group) BenzylC->Bromide Labile Bond

Figure 1: Electronic push-pull mechanisms influencing the reactivity of the benzylic center.

Experimental Protocols

Protocol A: Standard Alkylation of Secondary Amines

Best for: Piperazines, Morpholines, Piperidines.

Rationale: Secondary amines are robust nucleophiles. The risk here is not over-alkylation (as the product is tertiary), but rather the hydrolysis of the expensive benzyl bromide if moisture is present.

Reagents:

  • Amine (1.0 equiv)[3][4]

  • 3-Chloro-5-fluoro-4-methoxybenzyl bromide (1.1 equiv)

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (1.5 equiv for faster rates)

  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF.

Step-by-Step:

  • Preparation: Charge a flame-dried reaction vial with the secondary amine (1.0 mmol) and anhydrous MeCN (5 mL, 0.2 M).

  • Base Addition: Add K₂CO₃ (2.0 mmol, 276 mg). Stir for 10 minutes at Room Temperature (RT) to ensure suspension homogeneity.

  • Electrophile Addition: Dissolve the benzyl bromide (1.1 mmol, ~279 mg) in 1 mL MeCN. Add this solution dropwise to the amine mixture.

    • Note: Dropwise addition prevents localized high concentrations.

  • Reaction: Stir at RT for 4–6 hours .

    • Optimization: If using the less reactive K₂CO₃ in MeCN, mild heating (40°C) may be required. If using DMF, RT is sufficient.

  • Workup: Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry over Na₂SO₄ and concentrate.

Protocol B: Mono-Alkylation of Primary Amines

Best for: Aniline derivatives, aliphatic primary amines.

Rationale: Primary amines are prone to bis-alkylation (reacting twice to form the tertiary amine). To prevent this, we manipulate stoichiometry and concentration.

Reagents:

  • Amine (1.5 – 2.0 equiv) [Excess Amine is Critical]

  • 3-Chloro-5-fluoro-4-methoxybenzyl bromide (1.0 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Solvent: THF or DCM (Non-polar solvents suppress over-alkylation better than DMF).

Step-by-Step:

  • Preparation: Dissolve the primary amine (2.0 mmol) and DIPEA (2.0 mmol) in anhydrous THF (10 mL). Cool to 0°C.

  • Controlled Addition: Dissolve the benzyl bromide (1.0 mmol) in THF (5 mL). Using a syringe pump or slow-drip addition funnel, add the bromide solution over 30–60 minutes at 0°C.

    • Mechanism:[1][2][5][6] Keeping the electrophile concentration low relative to the amine ensures the primary amine competes favorably against the newly formed secondary amine product.

  • Completion: Allow to warm to RT and stir for 2 hours. Monitor by TLC/LCMS.

  • Purification: The excess primary amine must be removed via column chromatography or acid/base extraction (if pKa differences allow).

Protocol C: Heterocyclic N-Alkylation (Indoles/Pyrazoles)

Best for: Weak nucleophiles requiring deprotonation.

Rationale: Indoles and pyrazoles are poor nucleophiles in their neutral state. They require strong bases to form the anion.

Step-by-Step:

  • Deprotonation: Dissolve the heterocycle (1.0 mmol) in anhydrous DMF (3 mL). Cool to 0°C. Add NaH (60% dispersion, 1.2 mmol) portion-wise.

    • Observation: Evolution of H₂ gas. Stir at 0°C for 15 mins until bubbling ceases.

  • Alkylation: Add 3-Chloro-5-fluoro-4-methoxybenzyl bromide (1.1 mmol) in one portion.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 1 hour.

    • Warning: These reactions are fast. Prolonged stirring can lead to degradation.

Decision Matrix & Troubleshooting

Use the following logic flow to select the correct conditions for your substrate.

ProtocolSelection Start Start: Select Nucleophile IsHeterocycle Is it an aromatic heterocycle? (Indole, Pyrazole, Imidazole) Start->IsHeterocycle IsPrimary Is it a Primary Amine? IsHeterocycle->IsPrimary No (Aliphatic/Aniline) MethodC PROTOCOL C Base: NaH Solvent: DMF Temp: 0°C -> RT IsHeterocycle->MethodC Yes (Weak Nuc) MethodB PROTOCOL B Base: DIPEA Solvent: THF/DCM Stoich: Excess Amine IsPrimary->MethodB Yes (Risk of Bis-alkylation) MethodA PROTOCOL A Base: K2CO3 or Cs2CO3 Solvent: MeCN or DMF Temp: RT to 40°C IsPrimary->MethodA No (Secondary Amine)

Figure 2: Workflow for selecting the optimal alkylation protocol based on amine type.

Troubleshooting Table
IssueProbable CauseSolution
Low Yield / Hydrolysis Wet solvent or old reagents.The benzyl bromide hydrolyzes to the alcohol (benzyl alcohol) in the presence of water. Use anhydrous solvents and store the bromide in a desiccator.
Bis-Alkylation Primary amine is too reactive; bromide excess.Switch to Protocol B . Use 2.0 equiv of amine.[3][7] Add bromide slowly at 0°C.
Color Change (Darkening) Decomposition of benzyl bromide.Benzyl bromides are light-sensitive. Wrap reaction vessels in foil. Ensure the starting material is white/cream, not dark brown.
Incomplete Reaction Steric hindrance from 3-Cl/5-F groups.Switch base to Cs₂CO₃ (cesium effect improves solubility and reactivity) or heat to 50°C.

References

  • Thermo Scientific Chemicals. 3-Chloro-5-fluoro-4-methoxybenzyl bromide, 97% Product Specification. (Accessed 2023). Link

  • TCI Chemicals. 3-Chloro-5-fluorobenzyl Bromide Product Safety and Handling. (Accessed 2023). Link

  • BenchChem. Application Notes: The Role of 3-Chloro-4-methoxybenzenemethanamine in Pharmaceutical Synthesis. (2025).[8] Link

  • Singh, C. B., et al. "Aqueous-Mediated N-Alkylation of Amines."[9] Journal of Organic Chemistry / ResearchGate, 2007. (Demonstrates reactivity patterns of substituted benzyl halides). Link

  • Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron, 2001, 57, 7785-7811.

Sources

Application Note: Precision Alkylation with 3-Chloro-5-fluoro-4-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details optimized protocols for the use of 3-Chloro-5-fluoro-4-methoxybenzyl bromide (CAS 886497-36-5) in medicinal chemistry. This reagent is a "privileged building block," frequently employed to introduce the lipophilic and metabolically robust 3-chloro-5-fluoro-4-methoxybenzyl moiety into kinase inhibitors (e.g., MELK, KIT) and PDE5 inhibitors.

While benzyl bromides are standard electrophiles, this specific derivative possesses a unique electronic "push-pull" character due to the electron-donating methoxy group (para) competing with electron-withdrawing chloro and fluoro substituents (meta). This guide provides reaction conditions that maximize yield while suppressing common side reactions such as hydrolysis and polymerization.

Chemical Properties & Handling

Caution: This compound is a potent lachrymator and skin irritant. All operations must be performed in a fume hood.

PropertySpecification
CAS Number 886497-36-5
Molecular Formula

Molecular Weight 253.50 g/mol
Appearance Off-white to pale yellow solid or low-melting semi-solid
Storage 2–8°C, under inert atmosphere (

or Ar). Moisture sensitive.
Solubility Soluble in DCM, THF, DMF, Acetone, Acetonitrile.
Mechanistic Insight: The "Push-Pull" Reactivity

The 4-methoxy group is a strong


-donor, which significantly stabilizes the benzylic carbocation. This increases 

character, making the compound highly reactive but also prone to:
  • Hydrolysis: Rapid conversion to the benzyl alcohol in the presence of moisture.

  • Polymerization: Acid-catalyzed self-condensation.

However, the 3-chloro and 5-fluoro groups exert an inductive electron-withdrawing effect (-I). This destabilizes the transition state slightly compared to a simple 4-methoxybenzyl (PMB) halide, modulating the reactivity to a "sweet spot" that allows for controlled


 reactions with amines and phenols without immediate decomposition.

Protocol A: N-Alkylation (Synthesis of Primary Amines via Gabriel Synthesis)

Target Application: Synthesis of intermediates for PDE5 inhibitors.

Direct alkylation of ammonia with reactive benzyl bromides often leads to over-alkylation (secondary/tertiary amines). The Gabriel Synthesis is the gold standard for generating the primary amine from this bromide.

Reagents
  • 3-Chloro-5-fluoro-4-methoxybenzyl bromide (1.0 equiv)

  • Potassium Phthalimide (1.1 equiv)

  • Solvent: DMF (Anhydrous)

  • Cleavage Reagent: Hydrazine hydrate (

    
    ) or Ethanolamine
    
Step-by-Step Procedure
  • Imide Formation:

    • Dissolve Potassium Phthalimide (1.1 equiv) in anhydrous DMF (0.2 M concentration relative to bromide).

    • Cool the suspension to 0°C.

    • Add 3-Chloro-5-fluoro-4-methoxybenzyl bromide (1.0 equiv) portion-wise to control the exotherm.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Monitoring: TLC (Hexane/EtOAc 4:1) will show consumption of the bromide (

      
      ) and formation of the phthalimide intermediate (
      
      
      
      ).
    • Workup: Pour into ice water. The product usually precipitates. Filter, wash with water, and dry. Recrystallize from Ethanol if necessary.

  • Hydrazinolysis (Cleavage):

    • Suspend the intermediate phthalimide in Ethanol (0.1 M).

    • Add Hydrazine hydrate (3.0 equiv).

    • Heat to reflux for 2–4 hours. A white precipitate (phthalhydrazide) will form.

    • Cool to RT and filter off the solids.

    • Concentrate the filtrate. Dissolve the residue in 1M HCl (aq) to protonate the amine. Wash with ether to remove non-basic impurities.

    • Basify the aqueous layer with 2M NaOH and extract with DCM.

    • Dry (

      
      ) and concentrate to yield the 3-chloro-5-fluoro-4-methoxybenzylamine .
      

Protocol B: O-Alkylation (Phenols/Tyrosine Kinase Scaffolds)

Target Application: Introduction of the benzyl moiety into phenolic kinase inhibitors.

Reagents
  • Phenolic Substrate (1.0 equiv)

  • 3-Chloro-5-fluoro-4-methoxybenzyl bromide (1.1 equiv)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv)
  • Catalyst (Optional): TBAI (Tetrabutylammonium iodide, 10 mol%)

  • Solvent: Acetone (for mild conditions) or DMF (for unreactive phenols)

Step-by-Step Procedure
  • Preparation:

    • Charge a reaction flask with the Phenolic Substrate and Base (

      
      ).
      
    • Add Solvent (Acetone or DMF) to reach 0.1–0.2 M concentration.

    • Stir at RT for 15 minutes to allow deprotonation (phenoxide formation).

  • Alkylation:

    • Add 3-Chloro-5-fluoro-4-methoxybenzyl bromide (1.1 equiv).

    • Note: If using Acetone, heat to reflux (approx. 56°C). If using DMF, heating to 60°C is usually sufficient; avoid temperatures >80°C to prevent degradation of the bromide.

    • Catalysis: If the reaction is sluggish (>6 hours), add 10 mol% TBAI. This generates the more reactive benzyl iodide in situ.

  • Workup:

    • Remove solvent under reduced pressure.

    • Partition residue between EtOAc and Water.

    • Wash organic layer with Brine. Dry over

      
      .
      
    • Purify via Flash Chromatography (Silica Gel).

Visualizing the Reaction Pathway

ReactionPathway cluster_conditions Critical Control Points Bromide 3-Chloro-5-fluoro-4-methoxy benzyl bromide Carbocation Stabilized Benzylic Cation (Transient) Bromide->Carbocation Ionization (Slow) Product_N N-Alkylated Product (e.g., Phthalimide) Bromide->Product_N Gabriel Synthesis (DMF, K-Phthalimide) Product_O O-Alkylated Product (Ether) Bromide->Product_O Williamson Ether (K2CO3, Acetone) Side_OH Benzyl Alcohol (Hydrolysis) Bromide->Side_OH Direct Hydrolysis Carbocation->Side_OH H2O (Moisture) Control1 Dry Solvents Required to prevent Hydrolysis Control2 Temp < 80°C to prevent degradation

Figure 1: Reaction pathways for 3-Chloro-5-fluoro-4-methoxybenzyl bromide. Blue arrows indicate desired synthetic routes; red arrows indicate degradation pathways.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield / Hydrolysis Wet solvents or reagents.Use anhydrous DMF/MeCN. Store bromide in a desiccator.
Starting Material Remains Low reactivity of nucleophile.Add TBAI (Finkelstein condition) or switch base to

.
Complex Mixture (TLC) Polymerization or decomposition.Lower reaction temperature.[1] Ensure reaction is kept in the dark.
Lachrymatory Effect Volatility of bromide.Quench all glassware with dilute NaOH before removing from hood.

References

  • Synthesis of 3-fluoro-4-methoxybenzyl bromide analogs: ChemicalBook. (2025). Synthesis of 3-fluoro-4-methoxybenzyl bromide. Retrieved from

  • PDE5 Inhibitor Synthesis (Gabriel Synthesis Application): Journal of Medicinal Chemistry. (2019). Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor. Retrieved from

  • General Benzyl Halide Reactivity: Matrix Scientific. (2023). Safety Data Sheet: 3-Chloro-5-fluoro-4-methoxybenzyl bromide. Retrieved from [2]

Sources

Application Note: Synthesis of PRMT5 Inhibitors Using Substituted Benzyl Bromides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical oncologic target, particularly in glioblastoma and lymphomas driven by MYC or cyclin D1. A recurrent structural motif in potent PRMT5 inhibitors (e.g., analogs of EPZ015666 and GSK3326595) is a nitrogen-containing heterocycle (tetrahydroisoquinoline, phthalazinone, or indolinone) decorated with a substituted benzyl group.

This benzyl moiety is not merely a lipophilic cap; it is a pharmacophore essential for occupying the hydrophobic cleft near the cofactor (SAM) binding site, often engaging in


-

stacking with Phe327 or cation-

interactions.

This guide details the optimized synthetic protocol for installing these critical benzyl "tails" via nucleophilic substitution using substituted benzyl bromides. We focus on overcoming common pitfalls—regioselectivity issues, hydrolysis, and lachrymator handling—to ensure high-yield, library-ready compounds.

Chemical Strategy & Retrosynthesis

The installation of the benzyl group is typically a late-stage functionalization step (Diversity-Oriented Synthesis), allowing researchers to rapidly screen various electronic and steric substitutions on the phenyl ring without rebuilding the core scaffold.

Retrosynthetic Logic

The target inhibitor is disconnected at the


-benzyl bond. The forward synthesis relies on an 

nucleophilic attack by the lactam/amine nitrogen of the core scaffold onto the benzylic carbon of the bromide.

Retrosynthesis Target Target PRMT5 Inhibitor (N-Benzyl Core) Disconnection Retrosynthetic Disconnection Target->Disconnection C-N Bond Scaffold Core Scaffold (THIQ / Phthalazinone) Nucleophile Disconnection->Scaffold Reagent Substituted Benzyl Bromide Electrophile Disconnection->Reagent

Figure 1: Retrosynthetic strategy isolating the N-alkylation step for late-stage diversification.

Critical Mechanistic Insights (SAR)

Before synthesis, understand why specific benzyl bromides are chosen. The PRMT5 active site imposes strict steric and electronic requirements.

  • The "Phe327 Gate": The benzyl ring often stacks against Phenylalanine 327. Electron-poor benzyl rings (e.g., fluorinated) often show improved metabolic stability and altered stacking energetics.

  • Steric Constraints: Ortho-substitution on the benzyl ring can induce a conformational lock, forcing the inhibitor into a bioactive rotamer, but excessive bulk prevents entry into the pocket.

  • Cation-

    
     Interactions:  In some binding modes, the aromatic system interacts with the positively charged sulfonium center of the SAM cofactor.[1]
    

Experimental Protocol: N-Alkylation of Dihydroisoquinolinone Scaffolds

This protocol is optimized for a dihydroisoquinolinone (THIQ) core, a standard pharmacophore in PRMT5 inhibitors. It uses Cesium Carbonate (


), which provides a "Goldilocks" basicity—strong enough to deprotonate the lactam/amine but gentle enough to prevent elimination side reactions common with strong bases like NaH.
Materials & Reagents[2][3][4][5][6][7][8][9]
  • Limiting Reagent: Core Scaffold (e.g., 3,4-dihydroisoquinolin-1(2H)-one derivative) [1.0 equiv]

  • Electrophile: Substituted Benzyl Bromide (e.g., 2-chlorobenzyl bromide) [1.2 equiv]

  • Base: Cesium Carbonate (

    
    ), anhydrous, granular [2.0 equiv]
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous [0.1 M concentration]

  • Catalyst (Optional): Potassium Iodide (KI) [0.1 equiv] (activates sluggish bromides via Finkelstein reaction)

Step-by-Step Methodology
Step 1: Preparation (The "Dry" Phase)
  • Oven-dry a 25 mL round-bottom flask and a magnetic stir bar. Cool under a stream of Nitrogen (

    
    ) or Argon.
    
  • Charge the flask with the Core Scaffold (1.0 mmol) and

    
      (2.0 mmol).
    
  • Seal with a septum and purge with inert gas for 5 minutes.

  • Add Anhydrous DMF (10 mL) via syringe. Stir at Room Temperature (RT) for 15 minutes. Note: This pre-stirring allows initial deprotonation/activation of the amide nitrogen.

Step 2: Alkylation (The Reaction)
  • Prepare a solution of the Substituted Benzyl Bromide (1.2 mmol) in a minimal amount of DMF (1-2 mL).

    • Safety Alert: Benzyl bromides are potent lachrymators (tear gas agents). Handle exclusively in a fume hood. Degrade excess reagent with aqueous NaOH.

  • Add the benzyl bromide solution dropwise to the reaction flask over 5 minutes.

  • Temperature Control:

    • Standard: Stir at RT for 4–16 hours.

    • Sluggish Substrates: If TLC shows no conversion after 4 hours, heat to 60°C. Avoid temperatures >80°C to prevent DMF decomposition or thermal degradation of the bromide.

Step 3: Monitoring & Workup[2]
  • Monitor: Check via LCMS or TLC (typically 30-50% EtOAc in Hexanes). Look for the disappearance of the N-H scaffold peak and the emergence of a more lipophilic product (higher

    
    ).
    
  • Quench: Once complete, dilute the mixture with EtOAc (30 mL) and pour into saturated aqueous

    
     (30 mL).
    
  • Extraction: Separate layers. Wash the organic layer with:

    • Water (

      
       mL) – Critical to remove DMF.
      
    • Brine (

      
       mL).
      
  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Step 4: Purification
  • Method: Flash Column Chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient of 0%

    
     40% EtOAc in Hexanes.
    
  • Yield Target: >85%.

Optimization & Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Poor nucleophilicity or steric hindrance.Add 10 mol% KI (Potassium Iodide) to generate the more reactive benzyl iodide in situ. Increase Temp to 60°C.
Over-Alkylation Presence of multiple nucleophilic sites.Use stoichiometric base (1.05 equiv NaH at 0°C) instead of excess

.
Hydrolysis of Bromide Wet solvent (DMF is hygroscopic).Ensure DMF is anhydrous (stored over molecular sieves). Keep reaction under

atmosphere.
O-Alkylation vs N-Alkylation Ambident nucleophile (lactam).Solvent choice is key. DMF promotes N-alkylation. If O-alkylation is observed, switch to a non-polar solvent like Toluene with a phase transfer catalyst.

Data Visualization: The Protocol Workflow

ProtocolWorkflow Start Start: Core Scaffold (Amide/Amine) Activation Activation: Cs2CO3, DMF, RT, 15 min Start->Activation Addition Addition: Benzyl Bromide (Dropwise) + Optional KI Activation->Addition Reaction Reaction: Stir RT (4-16h) or 60°C Addition->Reaction Check LCMS Check: Conversion > 95%? Reaction->Check Workup Workup: EtOAc/Water Extraction (Remove DMF) Check->Workup Yes Troubleshoot Add Heat / KI or Check Reagents Check->Troubleshoot No Purify Purification: Flash Chromatography Workup->Purify Final Final PRMT5 Inhibitor Purify->Final Troubleshoot->Reaction

Figure 2: Decision tree for the N-alkylation of PRMT5 inhibitor scaffolds.

Validation & Characterization

A self-validating system requires confirmation of the new C-N bond formation.

  • 1H NMR (DMSO-d6 or CDCl3):

    • Diagnostic Signal: Look for the benzylic methylene protons (

      
      ). This typically appears as a sharp singlet (or AB quartet if chiral centers are present nearby) in the 4.5 – 5.5 ppm  range.
      
    • Shift: The absence of the N-H proton (often broad, >8 ppm) confirms substitution.

  • 13C NMR:

    • The benzylic carbon usually resonates between 45 – 55 ppm .

  • LCMS:

    • Confirm the mass shift:

      
      .
      
    • Isotopic Pattern: If using a chlorinated or brominated benzyl group, ensure the halogen isotopic pattern (e.g., 3:1 for Cl) is visible.

References

  • Fragment-Based Discovery of MRTX1719, a Synthetic Lethal Inhibitor of the PRMT5[3][4][5]•MTA Complex. Journal of Medicinal Chemistry, 2022.[3][6] [Link][6]

  • EPZ015666, a Selective Protein Arginine Methyltransferase 5 (PRMT5) Inhibitor. Journal of Chemical Information and Modeling, 2017.[1] (Discusses THIQ scaffold SAR). [Link]

  • Selective N-alkylation of primary amines with alkyl bromides. ResearchGate (Green Chemistry), 2014. [Link]

  • Design, Synthesis, and Biological Evaluation of 3,4-Dihydroisoquinolin-1(2H)-one Derivatives as PRMT5 Inhibitors. ResearchGate, 2021. [Link]

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with Derivatives of 3-Chloro-5-fluoro-4-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Benzyl Moieties

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3][4] This palladium-catalyzed reaction has revolutionized the synthesis of biaryls, styrenes, and polyolefins, which are pivotal structures in pharmaceuticals, agrochemicals, and advanced materials.[1][3][4] This application note delves into the nuances of applying the Suzuki coupling to a specific and synthetically valuable substrate class: derivatives of 3-Chloro-5-fluoro-4-methoxybenzyl bromide.

The 3-chloro-5-fluoro-4-methoxyphenyl moiety is a key building block in medicinal chemistry, offering a unique combination of electronic and lipophilic properties that can enhance the pharmacological profile of drug candidates. The benzylic bromide provides a reactive handle for the introduction of diverse molecular fragments via cross-coupling. However, the inherent reactivity of benzyl halides and the multifunctional nature of the aromatic ring present specific challenges and opportunities for optimization in Suzuki coupling reactions. This guide provides a comprehensive overview of the mechanistic considerations, detailed experimental protocols, and troubleshooting strategies to empower researchers in leveraging this powerful reaction for their drug discovery and development endeavors.

Mechanistic Insights: Navigating the Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][5][6] Understanding this mechanism is paramount for rational protocol design and troubleshooting. The three key steps are oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The catalytic cycle commences with the oxidative addition of the benzyl bromide to a Pd(0) complex.[2][6] This is often the rate-determining step. The electron-withdrawing nature of the chloro and fluoro substituents on the aromatic ring of 3-Chloro-5-fluoro-4-methoxybenzyl bromide is anticipated to accelerate this step by making the benzylic carbon more electrophilic. The general reactivity trend for halides in oxidative addition is I > Br > Cl.[1]

  • Transmetalation: Following oxidative addition, the organoboron reagent (e.g., a boronic acid or its ester) transfers its organic group to the palladium(II) complex.[1][7] This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.[3][7][8] The choice of base is critical and can significantly influence the reaction rate and outcome.

  • Reductive Elimination: In the final step, the two organic moieties on the palladium(II) complex couple and are eliminated, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst.[1][5] Bulky, electron-rich ligands on the palladium catalyst can promote this step.[1][2][9]

Visualizing the Catalytic Cycle

Suzuki_Coupling_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reagents Reactants & Products Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R1-X PdII_R1X R1-Pd(II)Ln-X OxAdd->PdII_R1X Transmetalation Transmetalation PdII_R1X->Transmetalation R2-B(OR)2 Base PdII_R1R2 R1-Pd(II)Ln-R2 Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 R1-R2 R1X 3-Chloro-5-fluoro-4-methoxybenzyl bromide (R1-X) R2B Organoboron Reagent (R2-B(OR)2) Product Coupled Product (R1-R2) Optimization_Workflow Start Start with Standard Protocol LowYield Low Yield? Start->LowYield ScreenLigands Screen Ligands (e.g., SPhos, RuPhos) LowYield->ScreenLigands Yes Success Optimized Protocol LowYield->Success No ScreenBases Screen Bases (e.g., Cs2CO3, K3PO4) ScreenLigands->ScreenBases ScreenSolvents Screen Solvents (e.g., Toluene, DMF) ScreenBases->ScreenSolvents OptimizeTemp Optimize Temperature & Time ScreenSolvents->OptimizeTemp MW Consider Microwave Irradiation OptimizeTemp->MW MW->LowYield

Sources

Application Notes and Protocols for the Williamson Ether Synthesis of Novel Benzyl Ethers

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Modern Application of a Classic Reaction

The Williamson ether synthesis, a cornerstone of organic chemistry since its discovery by Alexander Williamson in 1850, remains a highly versatile and widely employed method for the preparation of both symmetrical and unsymmetrical ethers.[1][2] The reaction fundamentally involves the nucleophilic displacement of a halide or other suitable leaving group by an alkoxide or phenoxide ion, proceeding via an SN2 mechanism.[2][3][4] This robust transformation is of particular importance in medicinal chemistry and materials science, where the ether linkage is a common and critical structural motif.

This document provides a detailed guide to the application of the Williamson ether synthesis using a specialized electrophile, 3-Chloro-5-fluoro-4-methoxybenzyl bromide , for the synthesis of novel substituted benzyl ethers. This particular benzyl bromide is a valuable building block in the synthesis of complex molecules due to its unique electronic and steric properties imparted by the chloro, fluoro, and methoxy substituents.[5] We will explore the reaction with a representative phenolic nucleophile, 4-hydroxybenzoic acid, to illustrate a practical and reproducible protocol.

Guiding Principles: Causality in Experimental Design

The success of a Williamson ether synthesis is contingent on several key factors that are dictated by the principles of the SN2 reaction.

  • The Electrophile: The reaction is most efficient with primary alkyl halides due to minimal steric hindrance.[4][6][7] Benzyl halides, such as 3-Chloro-5-fluoro-4-methoxybenzyl bromide, are excellent substrates as the benzylic carbon is primary and readily accessible for nucleophilic attack. The halide leaving group ability follows the trend I > Br > Cl. Bromides offer a good balance of reactivity and stability.

  • The Nucleophile: The nucleophile is typically an alkoxide or a phenoxide. Phenols are generally more acidic than alcohols, allowing for the use of milder bases for deprotonation. The choice of base is critical to ensure complete formation of the phenoxide without promoting side reactions.

  • Solvent and Reaction Conditions: Aprotic polar solvents such as acetone, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are preferred as they can solvate the cation of the phenoxide salt, leaving the anionic nucleophile more available for reaction.[3] Reaction temperatures are typically elevated to ensure a reasonable reaction rate, often in the range of 50-100 °C.[3]

Visualizing the Reaction Pathway

The Williamson ether synthesis proceeds through a concerted SN2 mechanism where the phenoxide nucleophile attacks the benzylic carbon, displacing the bromide leaving group in a single step.

Williamson_Ether_Synthesis Reactants 3-Chloro-5-fluoro-4-methoxybenzyl bromide + 4-Hydroxybenzoic acid + Base (K2CO3) TransitionState SN2 Transition State Reactants->TransitionState Nucleophilic Attack Products 4-((3-Chloro-5-fluoro-4-methoxybenzyl)oxy)benzoic acid + KBr + KHCO3 TransitionState->Products Leaving Group Departure

Figure 1: General workflow of the Williamson ether synthesis.

Detailed Experimental Protocol: Synthesis of 4-((3-Chloro-5-fluoro-4-methoxybenzyl)oxy)benzoic acid

This protocol details the synthesis of a novel benzyl ether from 3-Chloro-5-fluoro-4-methoxybenzyl bromide and 4-hydroxybenzoic acid.

Reactant Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )Role
3-Chloro-5-fluoro-4-methoxybenzyl bromideC₈H₇BrClFO253.50Electrophile
4-Hydroxybenzoic acidC₇H₆O₃138.12Nucleophile Precursor
Potassium Carbonate (K₂CO₃)K₂CO₃138.21Base
AcetoneC₃H₆O58.08Solvent
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzoic acid (1.38 g, 10.0 mmol, 1.0 equiv.).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv.) and acetone (40 mL).

  • Formation of the Phenoxide: Stir the suspension at room temperature for 30 minutes to facilitate the formation of the potassium salt of 4-hydroxybenzoic acid.

  • Addition of the Benzyl Bromide: Dissolve 3-Chloro-5-fluoro-4-methoxybenzyl bromide (2.54 g, 10.0 mmol, 1.0 equiv.) in acetone (10 mL) and add it to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 56 °C) and maintain reflux for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the solid potassium salts and wash the filter cake with a small amount of acetone.

    • Combine the filtrate and the washings and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Dissolve the crude product in a suitable solvent such as ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[8][9][10][11][12]

Optimization and Troubleshooting

ParameterRecommendationRationale
Base Anhydrous K₂CO₃ is a good starting point. For less reactive phenols, stronger bases like NaOH or NaH in an aprotic solvent like DMF can be used.K₂CO₃ is a mild and easy-to-handle base suitable for deprotonating phenols. Stronger bases ensure complete deprotonation of less acidic alcohols or phenols.
Solvent Acetone is a convenient solvent. For higher temperatures and better solubility, DMF or DMSO can be employed.The choice of solvent can influence the reaction rate and temperature. Aprotic polar solvents are generally preferred.[3][5]
Temperature Refluxing in acetone (56 °C) is a good starting point. Higher temperatures (80-100 °C) in DMF or DMSO may be necessary for less reactive substrates.Higher temperatures increase the reaction rate, but may also promote side reactions.
Reaction Time Typically 6-12 hours. Monitor by TLC for completion.Incomplete reactions are a common cause of low yields.

Safety and Handling Precautions

3-Chloro-5-fluoro-4-methoxybenzyl bromide and other benzyl bromides are lachrymatory and corrosive.[13][14] It is imperative to handle these reagents with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Personal Protective Equipment: Wear safety goggles, a lab coat, and chemical-resistant gloves.[13][15][16]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.[15][16][17] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[18]

Safety_Workflow Start Before Starting Work PPE Wear Appropriate PPE: - Safety Goggles - Lab Coat - Gloves Start->PPE FumeHood Work in a Ventilated Fume Hood PPE->FumeHood Handling Handle Reagents with Care (Avoid Inhalation/Contact) FumeHood->Handling Disposal Dispose of Waste Properly Handling->Disposal End Work Complete Disposal->End

Figure 2: Recommended safety workflow for handling hazardous benzyl bromides.

Characterization of the Product

The synthesized ether can be characterized using standard spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum of the product will show a characteristic C-O-C stretching vibration for the ether linkage, typically in the range of 1050-1250 cm⁻¹.[19][20][21][22][23] The disappearance of the broad O-H stretch from the starting phenolic material is a key indicator of a successful reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most indicative signal will be the appearance of a singlet for the benzylic protons (-O-CH₂-Ar) typically in the region of 4.5-5.5 ppm. The aromatic protons will show characteristic shifts and coupling patterns corresponding to the substitution on both aromatic rings.

    • ¹³C NMR: The benzylic carbon signal will appear in the range of 65-75 ppm. The signals for the aromatic carbons will also be shifted upon ether formation.[24][25]

Example ¹H NMR Data for a similar Benzyl Phenyl Ether:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.06 (d, J = 8.8 Hz, 2H), 7.43-7.27 (m, 5H), 6.99 (d, J = 8.8 Hz, 2H), 5.33 (s, 2H).[25]

Conclusion

The Williamson ether synthesis is a powerful and adaptable method for the synthesis of a wide array of ethers. By carefully selecting the substrates, base, and reaction conditions, researchers can efficiently synthesize novel molecules like 4-((3-Chloro-5-fluoro-4-methoxybenzyl)oxy)benzoic acid. The protocol and guidelines presented here provide a solid foundation for the successful application of this important reaction in a research and development setting.

References

  • Utah Tech University. Williamson Ether Synthesis. [Link]

  • Edubirdie. Williamson Ether Synthesis. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • Unknown. Williamson Ether Synthesis. [Link]

  • Taylor & Francis. Williamson ether synthesis – Knowledge and References. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Professor Dave Explains. (2018). Williamson Ether Synthesis. [Link]

  • IUCr Journals. (2024). Redetermined structure of 4-(benzyloxy)benzoic acid. [Link]

  • The Royal Society of Chemistry. c6cy02413k1.pdf. [Link]

  • OpenStax. (2024). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. [Link]

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]

  • Unknown. Recrystallization. [Link]

  • Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout. [Link]

  • quimicaorganica.org. IR spectrum: Ethers. [Link]

  • NJ.gov. BENZYL BROMIDE HAZARD SUMMARY. [Link]

  • Google Patents.
  • National Institutes of Health. (2024). Redetermined structure of 4-(benzyloxy)benzoic acid. [Link]

  • ACS Publications. (2026). Total Synthesis of Chrysosporazines B and C | Organic Letters. [Link]

  • University of Rochester. Tips & Tricks: Recrystallization. [Link]

  • Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. [Link]

  • ResearchGate. (2024). Redetermined structure of 4-(benzyloxy)benzoic acid. [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Iranian Chemical Communication. (2013). A mild and efficient procedure for the synthesis of ethers from various alkyl halides. [Link]

  • Chemistry LibreTexts. Ether Infrared spectra. [Link]

  • CUNY. Purification by Recrystallization. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 4-Methoxybenzyl bromide. [Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • The Royal Society of Chemistry. Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. [Link]

  • Chemsrc. (2025). 4-(Benzyloxy)benzoic acid | CAS#:1486-51-7. [Link]

  • National Institutes of Health. Benzyl Bromide | C7H7Br | CID 7498 - PubChem. [Link]

  • Google Patents. EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
  • ACS Publications. (2026). DDQ-Mediated Oxidative [5+2] Cycloaddition Reactions of Isochroman-4-ones with Alkynes | Organic Letters. [Link]

Sources

Strategic Functionalization of Heterocycles with 3-Chloro-5-fluoro-4-methoxybenzyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Doc ID: AN-886497-BZ

Executive Summary

This guide details the strategic application of 3-Chloro-5-fluoro-4-methoxybenzyl bromide (CAS: 886497-36-5) in the functionalization of heterocyclic scaffolds. This specific alkylating agent is a high-value building block in medicinal chemistry and agrochemical synthesis (e.g., picolinate herbicides). Its unique substitution pattern—combining a mesomeric electron-donating methoxy group with inductive electron-withdrawing halogens (Cl, F)—offers a precise tool for tuning the lipophilicity, metabolic stability, and potency of bioactive molecules.

This document provides optimized protocols for N-alkylation and O-alkylation , addressing the specific reactivity challenges posed by the para-methoxybenzyl moiety, such as solvolytic instability and competitive polymerization.

Reagent Profile & Mechanistic Insight

Physicochemical Properties
PropertySpecification
Chemical Name 3-Chloro-5-fluoro-4-methoxybenzyl bromide
CAS Number 886497-36-5
Molecular Formula

Molecular Weight 253.50 g/mol
Appearance Off-white to pale yellow solid
Storage 2-8°C, under inert gas (

or Ar).[1][2] Moisture Sensitive.
Hazards Corrosive, Lachrymator (causes tear production).
Electronic "Push-Pull" Reactivity

The reactivity of 3-Chloro-5-fluoro-4-methoxybenzyl bromide is governed by competing electronic effects that distinguish it from standard benzyl bromides:

  • The "Push" (Activation): The para-methoxy (-OMe) group is a strong

    
    -donor. This stabilizes the developing positive charge at the benzylic position during the transition state, significantly enhancing electrophilicity compared to unsubstituted benzyl bromide. This makes the compound highly reactive toward nucleophiles but also prone to hydrolysis (
    
    
    
    pathway) if moisture is present.
  • The "Pull" (Modulation): The 3-Chloro and 5-Fluoro substituents exert a strong inductive electron-withdrawing effect (-I). This destabilizes the ground state and slightly retards the formation of a full carbocation, steering the reaction mechanism closer to a concerted

    
     pathway in aprotic solvents. This prevents the "runaway" reactivity often seen with simple 4-methoxybenzyl halides.
    

Implication for Protocols: Reaction conditions must be strictly anhydrous to prevent hydrolysis to the benzyl alcohol. Mild bases are preferred to avoid elimination side-reactions.

Decision Logic for Heterocycle Functionalization

The following decision tree illustrates the selection of optimal conditions based on the nucleophilicity of the heterocyclic substrate.

ReactionLogic Start Substrate Analysis Type1 Acidic NH Heterocycle (Indole, Pyrrole, Imidazole) Start->Type1 pKa 10-17 Type2 Basic N-Heterocycle (Pyridine, Quinoline) Start->Type2 Lone Pair Available Type3 Phenolic/Enolic Heterocycle (Hydroxy-pyridine, Coumarin) Start->Type3 OH group Cond1 Protocol A: Cs2CO3 / DMF / 60°C (Cesium Effect) Type1->Cond1 Cond2 Protocol B: Reflux in Acetone/ACN (Quaternization) Type2->Cond2 Cond3 Protocol C: K2CO3 / Acetone / Reflux (O-Alkylation) Type3->Cond3

Figure 1: Strategic selection of reaction conditions based on heterocyclic nucleophile class.

Detailed Experimental Protocols

Protocol A: N-Alkylation of Indoles (The "Cesium Effect" Method)

Best for: Indoles, Carbazoles, Pyrazoles, and Benzimidazoles.

Rationale: Cesium carbonate (


) is superior to 

or NaH for this specific benzyl bromide. The large cesium cation increases the solubility of the carbonate in organic solvents and forms a "loose" ion pair with the heterocycle anion, enhancing nucleophilicity without the harshness of sodium hydride (which can cause degradation of the sensitive benzyl bromide).
Materials:
  • Substrate: Indole derivative (1.0 equiv)

  • Reagent: 3-Chloro-5-fluoro-4-methoxybenzyl bromide (1.1 equiv)

  • Base: Cesium Carbonate (

    
    ), anhydrous (1.5 - 2.0 equiv)
    
  • Solvent: DMF (Anhydrous) or Acetonitrile (ACN)

Step-by-Step Procedure:
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve the indole substrate (1.0 mmol) in anhydrous DMF (3-5 mL).

  • Deprotonation: Add

    
     (1.5 mmol) in one portion. Stir at Room Temperature (RT) for 30 minutes. The mixture may turn slightly yellow/orange as the anion forms.
    
  • Addition: Dissolve 3-Chloro-5-fluoro-4-methoxybenzyl bromide (1.1 mmol) in a minimal amount of DMF (1 mL). Add this solution dropwise to the reaction mixture over 5 minutes.

    • Critical: Do not add the solid bromide directly; local high concentrations can lead to bis-alkylation or side reactions.

  • Reaction: Stir at 60°C for 2-4 hours. Monitor via TLC (Hexane/EtOAc) or LC-MS.

    • Note: The 4-OMe group activates the benzyl halide, so high temperatures (>80°C) are rarely needed and may cause decomposition.

  • Work-up:

    • Dilute with Ethyl Acetate (30 mL).

    • Wash with water (3 x 10 mL) to remove DMF.

    • Wash with Brine (10 mL).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography.

Protocol B: Quaternization of Pyridines (Synthesis of Pyridinium Salts)

Best for: Pyridines, Quinolines, Isoquinolines.

Rationale: Nitrogen heterocycles with a free lone pair act as neutral nucleophiles. The reaction is driven by the high electrophilicity of the benzyl bromide. Acetone is the preferred solvent because the charged product (pyridinium salt) often precipitates out, driving the equilibrium and simplifying purification.

Step-by-Step Procedure:
  • Setup: Dissolve the Pyridine derivative (1.0 equiv) in Acetone (HPLC grade).

  • Addition: Add 3-Chloro-5-fluoro-4-methoxybenzyl bromide (1.05 equiv) as a solid or solution.

  • Reflux: Heat the mixture to reflux (approx. 56°C) for 6-12 hours.

  • Observation: A white or off-white precipitate should form.

  • Isolation:

    • Cool to RT and then to 0°C.

    • Filter the precipitate under vacuum.

    • Wash the cake with cold diethyl ether to remove unreacted benzyl bromide.

    • Dry under high vacuum.

Protocol C: O-Alkylation of Hydroxy-Heterocycles

Best for: 4-Hydroxypyridines (pyridones), Hydroxy-coumarins.

Rationale: To favor O-alkylation over N-alkylation (in ambident nucleophiles like pyridones), a "hard" base and a polar aprotic solvent are often used, but for this specific benzyl bromide, mild conditions are safer.


 in Acetone is the standard "Williamson Ether" condition that balances reactivity with selectivity.
Step-by-Step Procedure:
  • Setup: Combine the hydroxy-heterocycle (1.0 equiv) and

    
     (2.0 equiv) in Acetone.
    
  • Activation: Stir at reflux for 30 minutes to ensure deprotonation.

  • Alkylation: Add 3-Chloro-5-fluoro-4-methoxybenzyl bromide (1.2 equiv) and a catalytic amount of Potassium Iodide (KI, 10 mol%).

    • Mechanistic Note: KI generates the in situ benzyl iodide, which is more reactive, speeding up the reaction at lower temperatures (Finkelstein reaction).

  • Reaction: Reflux for 4-8 hours.

  • Work-up: Filter off the inorganic salts. Concentrate the filtrate. Recrystallize from Ethanol or purify via chromatography.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield / Decomposition Hydrolysis of benzyl bromide.Ensure all solvents are anhydrous. Store reagent with desiccant.
C- vs N-Alkylation mixture Ambident nucleophile (e.g., Indole).Switch to a harder cation (Li+) or solvent (THF) to favor C-alkylation, or use

/DMF to strictly favor N-alkylation.
Lachrymatory Effect Volatilization of bromide.Handle only in a fume hood. Quench glassware with dilute NaOH before removing from hood.
Incomplete Reaction Steric hindrance from Cl/F groups.Add TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst (5 mol%).

Pathway Visualization: N-Alkylation Mechanism

The following diagram details the


 mechanism facilitated by the Cesium Effect.

Mechanism Indole Indole (Nu-H) Complex [Indole-N]⁻ Cs⁺ (Loose Ion Pair) Indole->Complex Deprotonation (DMF) Base Cs2CO3 Base->Complex BnBr 3-Cl-5-F-4-OMe-BnBr (Electrophile) TS Transition State (SN2 Attack) BnBr->TS Complex->TS + BnBr Product N-Alkylated Product TS->Product Byprod CsBr + CsHCO3 TS->Byprod

Figure 2: Mechanism of Cesium-promoted N-alkylation. The large Cs+ ion minimizes tight ion-pairing, maximizing the nucleophilicity of the indole nitrogen.

References

  • Epp, J. B., et al. (2019).[3][4] Method of preparing benzyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate. European Patent EP3555049A1. Google Patents.

  • Hanumanthu, R., & Weaver, J. D. (2024).[5] Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes.[5] Organic Letters, 26, 5248-5252.[5] [Link]

  • Li, J., et al. (2019). Phosphonic acid mediated practical dehalogenation and benzylation with benzyl halides.[3] Royal Society of Chemistry Advances, 9, 21888-21892. [Link]

  • PubChem. (n.d.). Compound Summary: 3-Chloro-5-fluoro-4-methoxybenzyl bromide.[1][2][6][7][8][9][10] National Library of Medicine. Retrieved February 3, 2026, from [Link]

Sources

Experimental procedure for the bromination of 3-chloro-5-fluoro-4-methoxytoluene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Benzylic Bromination of 3-Chloro-5-fluoro-4-methoxytoluene [1]

Executive Summary

This application note details the optimized protocol for the synthesis of 3-chloro-5-fluoro-4-methoxybenzyl bromide via the Wohl-Ziegler bromination of 3-chloro-5-fluoro-4-methoxytoluene .[1] This transformation is a critical intermediate step in the synthesis of advanced pharmaceutical scaffolds, particularly for kinase inhibitors and agrochemicals where the benzyl bromide serves as a potent electrophile for N-alkylation or C-C bond formation.

Unlike standard toluene brominations, this substrate presents a unique electronic environment: the electron-donating methoxy group competes with the electron-withdrawing halogen atoms (Cl, F). This protocol utilizes


-trifluorotoluene (PhCF

)
as a green, high-performance solvent alternative to carbon tetrachloride, ensuring high regioselectivity and safety.

Scientific Principles & Reaction Mechanism

The Challenge of Regioselectivity

The substrate contains a strongly activating methoxy group (-OMe) at the para position relative to the methyl group. In the presence of high concentrations of molecular bromine (


), the aromatic ring is susceptible to Electrophilic Aromatic Substitution (EAS)  at the open ortho positions (C2 or C6), rather than the desired radical substitution at the benzylic carbon.
The Solution: Wohl-Ziegler Reaction

To suppress EAS, we employ N-Bromosuccinimide (NBS) .[1][2] NBS maintains a low, steady-state concentration of


 in the solution, which is insufficient for ring bromination but ideal for sustaining the radical chain reaction.

Mechanism Description:

  • Initiation: A radical initiator (AIBN or BPO) undergoes homolytic cleavage to generate radicals, which abstract a bromine atom from trace

    
     to form a bromine radical (
    
    
    
    ).
  • Propagation (Step A): The electrophilic

    
     abstracts a benzylic hydrogen from the substrate. This is favored because the resulting benzylic radical is stabilized by resonance with the aromatic ring and the lone pairs of the methoxy oxygen.
    
  • Propagation (Step B): The benzylic radical reacts with molecular

    
     (generated in situ from NBS and HBr) to form the product and regenerate 
    
    
    
    .
Mechanistic Visualization

WohlZiegler Start Initiation: AIBN -> 2 R• Br_Gen Bromine Radical Generation: R• + Br2 -> R-Br + Br• Start->Br_Gen H_Abstract H-Abstraction: Forms Benzylic Radical Br_Gen->H_Abstract Br• attacks Substrate Substrate: 3-Cl-5-F-4-OMe-Toluene Substrate->H_Abstract NBS_Cycle NBS Cycle: NBS + HBr -> Succinimide + Br2 H_Abstract->NBS_Cycle Generates HBr Product_Form Product Formation: Radical + Br2 -> Product + Br• H_Abstract->Product_Form Benzylic Radical NBS_Cycle->Product_Form Supplies Br2 (Low Conc) Product_Form->H_Abstract Regenerates Br• (Chain) Product Final Product: Benzyl Bromide Product_Form->Product

Figure 1: Radical chain mechanism ensuring selective benzylic bromination over ring substitution.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][3]DensityRole
3-chloro-5-fluoro-4-methoxytoluene 174.591.00N/A (Solid/Oil)Substrate
N-Bromosuccinimide (NBS) 177.981.05SolidBromine Source
AIBN (Azobisisobutyronitrile)164.210.05SolidRadical Initiator

-Trifluorotoluene
146.11Solvent1.18 g/mLSolvent (Green CCl4 alternative)
Ethyl Acetate / Hexanes ---Workup/Purification

Note on Solvent: While Carbon Tetrachloride (


) is the historical standard, it is highly toxic and ozone-depleting.[4][5] This protocol uses Trifluorotoluene (PhCF

)
or Acetonitrile , which offer similar dielectric constants and boiling points suitable for radical chemistry.
Step-by-Step Methodology

Step 1: Setup

  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Connect the top of the condenser to an inert gas line (Nitrogen or Argon) with a bubbler to monitor pressure.

  • Critical: Ensure all glassware is oven-dried.[1] Moisture reacts with the product to form the benzyl alcohol.[1]

Step 2: Reaction Assembly

  • Charge the RBF with 3-chloro-5-fluoro-4-methoxytoluene (10.0 g, 57.3 mmol).[1]

  • Add Trifluorotoluene (115 mL, ~0.5 M concentration). Stir to dissolve.

  • Add N-Bromosuccinimide (NBS) (10.7 g, 60.1 mmol).

    • Tip: Recrystallize NBS from water prior to use if it appears yellow (indicates free

      
      , which causes side reactions).
      
  • Add AIBN (470 mg, 2.86 mmol).

Step 3: Initiation and Reflux

  • Heat the reaction mixture to reflux (approx. 102°C for PhCF

    
    ).
    
  • Observation: The dense NBS solid will initially sit at the bottom.[1] As the reaction proceeds, NBS is converted to succinimide, which is less dense and will float to the surface/top of the solvent.[4][6]

  • Maintain reflux for 4–6 hours. Monitor by TLC (Hexanes/EtOAc 9:1) or HPLC.[1]

    • Endpoint: Disappearance of the starting toluene.[1]

Step 4: Workup

  • Cool the mixture to 0°C in an ice bath. This precipitates the succinimide byproduct maximally.[1]

  • Filter the cold mixture through a sintered glass funnel or a pad of Celite to remove succinimide.

  • Wash the filter cake with cold PhCF

    
     or Hexanes.
    
  • Concentrate the filtrate under reduced pressure (Rotovap) to obtain the crude yellow oil/solid.

Step 5: Purification

  • Crystallization (Preferred): Dissolve the crude residue in minimum hot Hexanes (or Heptane). Allow to cool slowly to room temperature, then to 4°C.

  • Column Chromatography (Alternative): If oil persists, purify via silica gel chromatography using a gradient of 0-10% Ethyl Acetate in Hexanes.[1]

    • Warning: Benzyl bromides can degrade on silica if the residence time is too long.[1] Use 1% Triethylamine in the eluent to neutralize acidity if degradation is observed.[1]

Workflow Diagram

Workflow Setup Setup: Dry Glassware N2 Atmosphere Mix Mixing: Substrate + NBS + AIBN in PhCF3 Setup->Mix Reflux Reflux: 102°C, 4-6 Hours (Succinimide floats) Mix->Reflux Filter Filtration: Remove Succinimide (0°C) Reflux->Filter Conc Concentration: Rotovap Filter->Conc Purify Purification: Recrystallization (Hexanes) Conc->Purify

Figure 2: Operational workflow from setup to purified intermediate.[1][5][7][8][9][10]

Quality Control & Characterization

TechniqueExpected ResultInterpretation
TLC Higher Rf than succinimide, lower than toluene.[1]UV active spot.[1]
1H NMR

~4.5 ppm (s, 2H)
Diagnostic shift of benzylic protons (-CH

Br) vs methyl (-CH

at ~2.3 ppm).[1]
1H NMR

~3.9 ppm (s, 3H)
Methoxy group signal remains intact.
HPLC Purity > 95%Monitor for unreacted starting material or dibromide impurity.

Common Impurities:

  • Dibromide: Caused by excess NBS or prolonged reflux.[1] Appears as a downfield shift in NMR (

    
     ~6.6 ppm for -CHBr
    
    
    
    ).[1]
  • Hydrolysis Product (Benzyl Alcohol): Caused by wet solvents.[1] Appears as a broad singlet (-OH) and shift of benzylic protons.[1]

Safety & Handling (HSE)

  • Lachrymator Hazard: Benzyl bromides are potent lachrymators (tear gas agents).[1] All operations must be performed in a well-ventilated fume hood.

  • Skin Contact: Corrosive and sensitizing.[1] Double gloving (Nitrile) is recommended.[1]

  • Waste: Segregate halogenated waste. Succinimide is non-toxic but should be disposed of as solid chemical waste.[1]

References

  • Wohl-Ziegler Reaction Overview: Djerassi, C. "Brominations with N-Bromosuccinimide and Related Compounds."[1][2][5] Chem. Rev.[1][2]1948 , 43, 271.[2] [2]

  • Green Solvents for Radical Bromination: Podgoršek, A. et al. "Radical Bromination with N-Bromosuccinimide in Water and Other Green Solvents."[1] Angew.[1][2] Chem. Int. Ed.2009 , 48, 8424.

  • Substrate Analog Data: PubChem Compound Summary for 1-Bromo-3-chloro-5-fluorobenzene (Structural Analog).

  • Initiator Efficiency: "AIBN vs Benzoyl Peroxide in Radical Bromination." Organic Chemistry Portal.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Alkylation Reactions with 3-Chloro-5-fluoro-4-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chemoselectivity Paradox

Welcome to the technical support hub for 3-Chloro-5-fluoro-4-methoxybenzyl bromide (CAS: 886497-36-5).[1] This reagent is a high-value pharmacophore often used in the synthesis of kinase inhibitors and receptor modulators.

The Core Challenge: Researchers frequently encounter over-alkylation (polyalkylation) when reacting this bromide with primary amines. This occurs due to the Chemoselectivity Paradox : The secondary amine product formed after the first alkylation is often more nucleophilic than the starting primary amine, leading to a "runaway" reaction that produces the undesired tertiary amine or quaternary ammonium salt.

The unique substitution pattern of this benzyl bromide—specifically the electron-withdrawing Chlorine and Fluorine atoms—increases the electrophilicity of the benzylic carbon, exacerbating this issue compared to unsubstituted benzyl bromides.

Module 1: Mechanistic Insight & Visualization

To prevent over-alkylation, one must understand the competitive kinetics. The diagram below illustrates the "Runaway Pathway" you are likely experiencing and the "Control Pathway" we aim to enforce.

ReactionPathway cluster_control Control Levers Start Primary Amine (R-NH2) Target TARGET: Secondary Amine (Mono-Alkylated) Start->Target k1 (Desired) Slow if unactivated Reagent Reagent: 3-Cl-5-F-4-OMe-BnBr Reagent->Target Impurity IMPURITY: Tertiary Amine (Bis-Alkylated) Reagent->Impurity Target->Impurity k2 (Undesired) Fast due to +I effect Factor1 Stoichiometry (High R-NH2 ratio) Factor2 Cesium Effect (Cs2CO3) Factor3 Solvent Shell (Steric Bulk)

Figure 1: Kinetic competition between mono-alkylation (k1) and bis-alkylation (k2). The secondary amine product is electronically enriched, making k2 > k1 in standard conditions.

Module 2: Troubleshooting Guide (FAQs)

This section addresses specific observations reported by users handling 3-Chloro-5-fluoro-4-methoxybenzyl bromide.

Q1: I am seeing ~30% bis-alkylated impurity despite using 1.1 equivalents of amine. Why?

Diagnosis: 1.1 equivalents is insufficient for highly reactive benzyl bromides.[2] As soon as the product forms, it competes for the remaining bromide. Corrective Action:

  • The "Dilution" Rule: Increase solvent volume. High concentration favors intermolecular collisions with the product.

  • The "Stat" Rule: Increase the amine stoichiometry to 3.0–5.0 equivalents . This makes it statistically improbable for the bromide to encounter a product molecule before a starting material molecule.

  • Alternative: If the amine is precious, use the Cesium Carbonate Protocol (see Module 3), which suppresses over-alkylation via surface-mediated effects.

Q2: My reaction turned black/tarry, and I see multiple spots on TLC.

Diagnosis: Likely a "Runaway Exotherm" or decomposition. The 3-Cl-5-F substitution makes the ring electron-poor, but the benzylic position is highly susceptible to radical formation or polymerization if heated excessively. Corrective Action:

  • Temperature Control: Run the addition at 0°C and warm slowly to room temperature. Do not heat above 40°C unless necessary.

  • Light Protection: Benzyl bromides can be light-sensitive. Wrap the flask in foil.

Q3: I see a new spot that is NOT the amine product (O-alkylation vs N-alkylation).

Diagnosis: If your substrate has an alcohol or phenol group (e.g., amino-alcohols), you might be getting O-alkylation. Corrective Action:

  • Solvent Switch: Switch from DMF (polar aprotic, promotes O-alkylation) to Ethanol or Toluene .

  • Hard/Soft Acid Base: Use a "softer" base like DIPEA instead of NaH or KOH.

Module 3: Experimental Protocols

Choose the protocol that matches your substrate availability.

Table 1: Protocol Selection Matrix
ScenarioRecommended ProtocolKey ReagentMechanism of Control
Cheap/Available Amine Protocol A (Statistical)Excess Amine (5 eq)Kinetic Statistics
Expensive/Complex Amine Protocol B (Cesium Effect)

+ TBAI
Surface Chelation & Sterics
Acid-Sensitive Substrate Protocol C (Sponge)Proton Sponge /

pH Buffering
Protocol A: The Statistical Method (Standard)

Best for simple amines (e.g., methylamine, ethylamine) where excess can be removed by evaporation.

  • Preparation: Dissolve the amine (5.0 equiv) in anhydrous DCM or THF (0.1 M concentration relative to bromide).

  • Addition: Cool the solution to 0°C.

  • Reagent Feed: Dissolve 3-Chloro-5-fluoro-4-methoxybenzyl bromide (1.0 equiv) in a minimal amount of solvent. Add this solution dropwise over 30–60 minutes.

    • Why? Keeping the bromide concentration low relative to the amine at all times prevents the "second attack."

  • Workup:

    • Quench with water.

    • If the amine is volatile, remove excess via rotary evaporation.

    • If non-volatile, use an acid-base extraction (acidify to pH 2 to pull amines into water, wash organics, then basify aqueous layer to pH 12 and extract product).

Protocol B: The "Cesium Effect" Method (Advanced)

Best for complex amines where you can only afford 1.0–1.2 equivalents.

Theory: Cesium (


) is a large, soft cation. It is hypothesized to facilitate a specific coordination sphere that aids the deprotonation of the primary ammonium species while sterically hindering the secondary amine from reacting further (Salvatore et al.).
  • Setup: Flame-dry a flask and add Cesium Carbonate (

    
    , 3.0 equiv) and TBAI  (Tetrabutylammonium iodide, 0.1 equiv).
    
    • Note: TBAI acts as a phase transfer catalyst and generates the in situ benzyl iodide, which is more reactive but softer.

  • Solvent: Add anhydrous DMF or Acetonitrile (MeCN).

  • Reactants: Add the primary amine (1.1 equiv) and 3-Chloro-5-fluoro-4-methoxybenzyl bromide (1.0 equiv).

  • Conditions: Stir vigorously at Room Temperature (20–25°C). Do not heat.

  • Monitoring: Monitor by LC-MS. The reaction typically completes in 4–12 hours with >85% selectivity for the mono-alkylated product.

Module 4: Decision Tree for Optimization

Use this logic flow to determine your next experimental step.

OptimizationTree Start Start: Reaction Analysis CheckImpurity Is Bis-Alkylated Impurity > 10%? Start->CheckImpurity YesImpurity YES CheckImpurity->YesImpurity NoImpurity NO CheckImpurity->NoImpurity CheckAmineCost Is Amine Expensive? YesImpurity->CheckAmineCost CheckConversion Is Conversion Low? NoImpurity->CheckConversion ActionExcess Use Protocol A (5-10 eq Amine) CheckAmineCost->ActionExcess No ActionCesium Use Protocol B (Cs2CO3 + TBAI) CheckAmineCost->ActionCesium Yes ActionHeat Add TBAI (Cat.) Do NOT Heat yet CheckConversion->ActionHeat Yes ActionSuccess Proceed to Workup CheckConversion->ActionSuccess No

Figure 2: Troubleshooting logic flow for alkylation optimization.

References

  • Salvatore, R. N., et al. (2002).[3] "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[3] Journal of Organic Chemistry, 67(3), 674–683.[3]

  • Thermo Scientific Chemicals. (n.d.). "3-Chloro-5-fluoro-4-methoxybenzyl bromide Product Specifications." Thermo Fisher Scientific.

  • ACS GCI Pharmaceutical Roundtable. (2020). "Reagent Guide: Avoiding Over-alkylation." ACS Green Chemistry Institute.

  • Cambie, R. C., et al. (1997). "Selective Monoalkylation of Amines." Synthetic Communications, 27(11). (General principles of benzyl halide reactivity).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-Chloro-5-fluoro-4-methoxybenzyl bromide (a potent lachrymator and skin irritant) before handling.

Sources

Technical Support Center: Troubleshooting Reactions with 3-Chloro-5-fluoro-4-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Understanding the Reagent's "Personality"

As researchers, we often treat benzyl bromides as generic electrophiles. However, 3-Chloro-5-fluoro-4-methoxybenzyl bromide (CAS: 886497-36-5) possesses a unique "push-pull" electronic character that dictates its reactivity and stability:

  • The "Push" (Instability): The para-methoxy group is a strong electron donor (

    
     effect). It stabilizes the benzylic carbocation, significantly increasing 
    
    
    
    character. This makes the reagent highly moisture-sensitive and prone to rapid hydrolysis (solvolysis) to the benzyl alcohol.
  • The "Pull" (Deactivation): The meta-chloro and meta-fluoro groups are electron-withdrawing (

    
     effect). While they don't fully negate the methoxy group's donation, they can electronically deactivate the ring toward 
    
    
    
    attack and introduce steric bulk that hinders nucleophilic approach.

The Result: You are likely facing a "Goldilocks" problem. The reagent degrades like a highly reactive electrophile (hydrolysis) but reacts with your nucleophile like a deactivated one (steric/electronic hindrance).

Phase 1: Pre-Reaction Diagnostics (Quality Control)

User Question: My reaction shows 50% starting material left after 24 hours. Is the reaction slow, or is my reagent dead?

Scientist's Diagnosis: Before optimizing conditions, you must validate the integrity of your benzyl bromide.[1] Commercial batches of electron-rich benzyl bromides degrade rapidly if stored improperly (e.g., room temperature, non-desiccated).

Step 1: The H-NMR Purity Check

Do not rely on TLC alone, as benzyl alcohol and benzyl bromide often have similar


 values in standard eluents (Hexane/EtOAc).

Protocol: Run a quick


-NMR in 

. Focus on the benzylic methylene (

) peak.
SpeciesChemical Shift (

ppm)
Diagnostic Note
Intact Bromide ~4.4 - 4.6 ppm Sharp singlet.
Benzyl Alcohol (Hydrolysis)~4.6 - 4.8 ppm Shifted downfield; often broadens if wet.
Dimer/Polymer Multiple/Broad Broad peaks in the 3.8–4.2 ppm range indicate polymerization.

Decision:

  • If >5% Alcohol is present: Purify immediately.

  • Purification Method: Dissolve in minimal dry

    
     or Hexanes, wash with cold 5% 
    
    
    
    (removes HBr), dry over
    
    
    , and concentrate in vacuo at low temperature (<30°C) . Do not distill at high heat.

Phase 2: Reaction Engineering (Optimization)

User Question: My reagent is pure, but conversion stalls at 60%. Raising the temperature just creates a black tar. What do I do?

Scientist's Diagnosis: The "black tar" indicates decomposition (polymerization) caused by thermal stress on the electron-rich ring. You need to increase reactivity catalytically, not thermally.

Optimization Workflow
1. Solvent Selection (The Dielectric Effect)

The para-methoxy group promotes ionization. In protic solvents (MeOH, EtOH), the bromide will solvolyze to the ether/alcohol faster than it reacts with your nucleophile.

  • Recommendation: Use Anhydrous Acetonitrile (MeCN) or DMF .

  • Why? MeCN is polar enough to dissolve the salt but aprotic, preventing solvolysis. It often provides a cleaner profile than DMF for benzyl halides.

2. The "Finkelstein" Boost (Catalysis)

If the halides (Cl, F) are sterically hindering the


 attack, switch the leaving group in situ.
  • Protocol: Add 10–20 mol% Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI) .

  • Mechanism: The iodide displaces the bromide to form the more reactive benzyl iodide. The iodide is a better leaving group (

    
     is softer/more stable than 
    
    
    
    ), accelerating the reaction rate without heat.
3. Base Selection
  • Avoid: Strong hydroxide bases (NaOH, KOH) which promote hydrolysis.

  • Preferred: Cesium Carbonate (

    
    ) .
    
  • Why? The "Cesium Effect." The large

    
     cation is less solvated and forms looser ion pairs with the nucleophile, effectively "nakeding" the nucleophile and increasing its reactivity.
    

Phase 3: Troubleshooting Flowchart

User Question: I'm following the protocol, but I still see issues. How do I systematically debug this?

Scientist's Guide: Use the following decision tree to isolate the variable.

Troubleshooting Start Start: Low Conversion CheckNMR Step 1: Check Reagent H-NMR Start->CheckNMR IsPure Is Benzyl Bromide >95% Pure? CheckNMR->IsPure Purify Action: Wash with NaHCO3 Recrystallize/Dry IsPure->Purify No (Alcohol detected) CheckSolvent Step 2: Check Solvent System IsPure->CheckSolvent Yes Purify->CheckSolvent IsProtic Is Solvent Protic? (Alcohol/Water) CheckSolvent->IsProtic SwitchSolvent Action: Switch to dry MeCN or DMF IsProtic->SwitchSolvent Yes (Hydrolysis risk) CheckNuc Step 3: Nucleophile Strength IsProtic->CheckNuc No SwitchSolvent->CheckNuc IsWeakNuc Is Nucleophile Weak/Bulky? CheckNuc->IsWeakNuc AddCat Action: Add 10 mol% TBAI or NaI (Finkelstein) IsWeakNuc->AddCat Yes CheckTemp Step 4: Temperature Control IsWeakNuc->CheckTemp No AddCat->CheckTemp HighTemp Is Temp > 80°C? CheckTemp->HighTemp LowerTemp Action: Lower Temp to 40-60°C to prevent polymerization HighTemp->LowerTemp Yes Success Target: High Conversion HighTemp->Success No LowerTemp->Success

Figure 1: Systematic troubleshooting workflow for benzyl bromide alkylations.

Phase 4: Mechanism & Side Reactions

User Question: I see a new spot on TLC that isn't starting material or product. What is it?

Scientist's Explanation: The 3-Chloro-5-fluoro-4-methoxy substitution pattern creates a specific set of side-reaction risks.

  • Solvolysis (Hydrolysis):

    • Pathway: Water attacks the carbocation.

    • Product: 3-Chloro-5-fluoro-4-methoxybenzyl alcohol .

    • Prevention:[2] Use molecular sieves in the solvent; ensure inert atmosphere (

      
      /Ar).
      
  • Self-Alkylation (Polymerization):

    • Pathway: The electron-rich ring of one molecule attacks the benzylic position of another (Friedel-Crafts type).

    • Product: Oligomers/Tars.

    • Prevention:[2] keep concentration moderate (0.1 M – 0.2 M). Avoid high heat.

  • Wurtz-Type Coupling (Dimerization):

    • Pathway: Reductive coupling (rare but possible with active metals).

    • Product: 1,2-bis(3-chloro-5-fluoro-4-methoxyphenyl)ethane.

Mechanism SM Benzyl Bromide (Electrophile) Cation Benzylic Cation (Stabilized by OMe) SM->Cation -Br (Slow, SN1 path) Product Desired Product (Substitution) SM->Product + Nuc (SN2 path) Polymer Polymer/Tar (Thermal Degradation) SM->Polymer + Heat/Conc. Nuc Nucleophile Cation->Product + Nuc (SN1 path) Alcohol Benzyl Alcohol (Hydrolysis Byproduct) Cation->Alcohol + H2O (Moisture)

Figure 2: Competing reaction pathways. The methoxy group stabilizes the cation, increasing the risk of the red "Hydrolysis" path.

Summary of Recommendations

ParameterStandard ConditionOptimized for 3-Cl-5-F-4-OMe-BnBr
Solvent Acetone, THFAcetonitrile (MeCN) or DMF (Dry)
Base


(Better solubility/reactivity)
Additive NoneTBAI or NaI (10 mol%)
Temp Reflux40°C – 60°C (Avoid >80°C)
Atmosphere AirNitrogen/Argon (Strictly anhydrous)

References

  • Reactivity of Benzyl Halides

    • Mechanism:[3][4][5][6] Understanding the competition between

      
       and 
      
      
      
      in electron-rich benzyl systems.
    • Source: Master Organic Chemistry. "Reactions on the Benzylic Carbon". Link

  • Finkelstein Catalysis

    • Protocol: Use of Iodide salts to accelerate sluggish alkyl
    • Source: RSC Advances. "Nucleophilic fluorine substitution reaction...". Link

  • Solvent Effects in Alkylation

    • Data: Comparison of MeCN vs DMF in nucleophilic substitution.
    • Source: BenchChem. "Troubleshooting Low Yields in Nucleophilic Substitution". Link

  • Compound Data & Stability

    • Specs: 3-Chloro-5-fluoro-4-methoxybenzyl bromide physical properties and storage.[7]

    • Source: Thermo Scientific Chemicals.[8] "Product Specification Sheet". Link

Sources

Catalyst selection for reactions involving 3-Chloro-5-fluoro-4-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Chloro-5-fluoro-4-methoxybenzyl bromide (CAS: 886497-36-5)

Executive Summary: The Dual-Reactivity Challenge

Researchers working with 3-Chloro-5-fluoro-4-methoxybenzyl bromide often face a specific set of challenges derived from its dense substitution pattern. Unlike simple benzyl bromides, this molecule possesses three distinct electronic and steric features that dictate catalyst selection:

  • The Benzyl Bromide (Primary Reactive Site): Highly reactive towards nucleophiles but prone to hydrolysis and steric retardation due to the flanking 3,5-halogens.

  • The Aryl Halides (3-Cl, 5-F): Generally inert under standard benzylation conditions but susceptible to metal-catalyzed cross-coupling (Suzuki, Buchwald) if not carefully managed.

  • The 4-Methoxy Group: An electron-donating group (EDG) that stabilizes the benzylic carbocation, increasing SN1 character but also making the molecule sensitive to acid-catalyzed degradation.

This guide focuses on Phase Transfer Catalysis (PTC) and Nucleophilic Catalysis (Finkelstein) as the primary methods to unlock high yields while maintaining chemoselectivity.

Catalyst Selection Matrix

Use this table to select the correct catalyst system based on your target nucleophile and reaction phase.

Reaction TypeNucleophile ClassRecommended CatalystMechanism of Action
O-Alkylation Phenols, Carboxylic AcidsTBAB (Tetrabutylammonium bromide)Phase Transfer (Liquid-Liquid or Solid-Liquid)
N-Alkylation Amines, Anilines, AmidesTBAI (Tetrabutylammonium iodide)Finkelstein Exchange + Phase Transfer
C-Alkylation Active Methylenes (e.g., Malonates)TEBA (Triethylbenzylammonium chloride)Interfacial generation of carbanions
Cross-Coupling Boronic Acids (Suzuki)Pd(dppf)Cl₂ or Pd(PPh₃)₄ Note: Benzyl bromide reacts before aryl chloride
Deep Dive: The "Iodide Effect" (Finkelstein Catalysis)

For this specific substrate, the 3-chloro and 5-fluoro substituents create significant steric hindrance around the benzylic carbon. Standard SN2 attack by bulky nucleophiles is often sluggish.

The Solution: Use TBAI (Tetrabutylammonium iodide) . TBAI serves a dual role:

  • Phase Transfer: Solubilizes the nucleophile in the organic phase.

  • Nucleophilic Catalysis: The iodide ion (

    
    ) is a better nucleophile than the target reactant and a better leaving group than bromide. It displaces the bromide to form the transient, highly reactive benzyl iodide , which then reacts rapidly with your nucleophile.
    
Mechanism Visualization

TBAI_Catalysis Start Benzyl Bromide (Substrate) Intermediate Benzyl Iodide (Transient Species) Start->Intermediate Fast substitution (I- displaces Br-) Product Final Benzylated Product Intermediate->Product Nucleophile Attack (Rate Limiting Step) Catalyst TBAI Catalyst (I- Source) Intermediate->Catalyst Regenerates I- Catalyst->Start Initiates

Figure 1: The catalytic cycle of TBAI. The conversion of the hindered benzyl bromide to the more reactive benzyl iodide accelerates the reaction significantly.

Standardized Protocol: TBAI-Catalyzed Benzylation

Application: Alkylation of a secondary amine or phenol.[1]

Reagents:

  • Substrate: 3-Chloro-5-fluoro-4-methoxybenzyl bromide (1.0 equiv)

  • Nucleophile: Amine or Phenol (1.1 equiv)

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (1.5 equiv for weak nucleophiles)

  • Catalyst: TBAI (5 - 10 mol%)

  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask, dissolve the Nucleophile in MeCN (0.2 M concentration).

  • Activation: Add the Base (K₂CO₃). Stir for 15 minutes at room temperature to ensure deprotonation (for phenols) or activation.

  • Catalyst Addition: Add TBAI (10 mol%) . The solution may turn slightly yellow due to trace iodine; this is normal.

  • Substrate Addition: Add the 3-Chloro-5-fluoro-4-methoxybenzyl bromide slowly.

    • Technical Note: Do not add all at once if the reaction is exothermic.

  • Reaction: Heat to 60°C. Monitor via TLC or LCMS.

    • Checkpoint: The benzyl bromide spot should disappear within 2–4 hours.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove the quaternary ammonium salt and inorganic salts. Dry over Na₂SO₄ and concentrate.

Troubleshooting & FAQs
Q1: I am observing a dimer byproduct (Wurtz coupling). How do I stop this?

Diagnosis: This occurs when the benzyl bromide reacts with itself, often catalyzed by trace metals or excessive heat in the absence of a nucleophile. Solution:

  • Ensure your nucleophile is present before adding the benzyl bromide.

  • Lower the temperature to 40°C.

  • Switch solvent to Acetone (Finkelstein conditions) which precipitates the KBr byproduct, driving the desired reaction forward without thermal stress.

Q2: Why is the Aryl Chloride (3-Cl) not reacting?

Answer: This is a feature, not a bug. Under the basic conditions used for benzylation (K₂CO₃/TBAI), the aryl chloride and fluoride are stable.

  • If you WANT to react the Aryl Chloride: You must perform the benzylation first. Once the benzyl group is attached, you can use Buchwald-Hartwig conditions (e.g., Pd₂(dba)₃ + XPhos) to displace the aryl chloride. The benzyl bromide moiety is too reactive to survive Palladium catalysis intact.

Q3: My yield is low, and I see "benzyl alcohol" in the LCMS.

Diagnosis: Hydrolysis. The 4-methoxy group stabilizes the benzylic cation, making it susceptible to reaction with moisture in the air or solvent. Solution:

  • Use anhydrous solvents (MeCN or DMF).

  • Add Molecular Sieves (3Å) to the reaction mixture.

  • Increase the equivalent of the leaving group scavenger (Base) to ensure the reaction kinetics favor the nucleophile over water.

Q4: Can I use TBAI if my nucleophile is an aniline?

Answer: Yes, but be careful of over-alkylation (forming the tertiary amine or quaternary salt).

  • Modification: Use a slight excess of the aniline (1.5 equiv) and add the benzyl bromide dropwise over 1 hour. TBAI will accelerate the first addition, allowing you to stop the reaction before the second alkylation occurs.

References
  • Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Organic & Inorganic Au. (2022). Demonstrates the scalability and mechanism of TBAB/TBAI in alkylation reactions.

  • Finkelstein Reaction Mechanism. Organic Chemistry Portal. Detailed explanation of the halide exchange equilibrium driven by solubility and nucleophilicity.

  • Optimizing Organic Synthesis: The Role of Tetrabutylammonium Iodide. NBInno Technical Notes. Explains the dual role of TBAI as a phase transfer catalyst and co-catalyst for alkyl chlorides/bromides.

  • Selectivity of Aryl and Benzylic Bromination. University of Glasgow. Discusses the reactivity differences between benzyl bromides and aryl halides.

Sources

Technical Support Center: Synthesis of 3-Chloro-5-fluoro-4-methoxybenzyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-CFMB-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Reaction Landscape

Welcome to the technical support hub for 3-Chloro-5-fluoro-4-methoxybenzyl bromide (CAS: 886497-36-5) .

Synthesizing this scaffold via the Wohl-Ziegler reaction (radical bromination) presents a unique "push-pull" challenge. You are brominating a toluene derivative that is electronically complex:

  • The Methoxy Group (-OMe): Strongly electron-donating. It activates the ring, increasing the risk of electrophilic aromatic substitution (ring bromination) if the radical chain is broken.

  • The Halogens (Cl, F): Electron-withdrawing. They deactivate the ring slightly but, more importantly, they influence the crystallization properties of the final product.

This guide addresses the three critical failure modes: Over-bromination (Gem-dibromide formation) , Ring Bromination , and Hydrolysis .

Module 1: Diagnostic Dashboard (Byproduct Identification)

Before troubleshooting, you must identify your impurity profile.[1][2] Use this table to interpret your crude NMR data.

ComponentStructure Note1H NMR Signature (Approx.

, CDCl

)
Origin
Target Product

4.45 – 4.55 ppm (Singlet, 2H)Desired Radical Substitution
Starting Material

2.20 – 2.35 ppm (Singlet, 3H)Incomplete Conversion
Gem-Dibromide

6.60 – 6.80 ppm (Singlet, 1H)Over-bromination (Major Impurity)
Ring Bromide

2.30 – 2.40 ppm (Shifted Me)Ionic Bromination (No Light/Cat)
Benzyl Alcohol

4.60 – 4.70 ppm (Singlet, 2H)Hydrolysis (Wet Solvents/Air)
Aldehyde

9.80 – 10.0 ppm (Singlet, 1H)Hydrolysis of Gem-dibromide

Critical Alert: The gem-dibromide proton signal (downfield ~6.6 ppm) is your "Check Engine" light. If this integral exceeds 5% relative to the product, purification will be difficult.

Module 2: The "Gem-Dibromide" Trap (Over-Bromination)

The Issue

The benzyl bromide product is more reactive toward radical bromination than the starting toluene. Once formed, the benzyl bromide stabilizes the radical at the benzylic position, inviting a second bromine atom to form the gem-dibromide (benzal bromide).

Troubleshooting Protocol

Q: My yield is good, but I can't separate the byproduct. How do I prevent this?

A: The "90% Rule" of Stoichiometry. Never aim for 100% conversion. The rate of over-bromination spikes exponentially as the starting material is depleted.

  • Stoichiometry: Use 0.90 to 0.95 equivalents of N-Bromosuccinimide (NBS). Do not use an excess.

  • Monitoring: Stop the reaction when 5-10% of the starting material remains. It is far easier to separate the non-polar starting material (via column chromatography or recrystallization) than the chemically similar gem-dibromide.

  • Reagent Addition: Add NBS in portions or via a solid-addition funnel over 1 hour to keep the instantaneous concentration of radicals low.

Advanced Purification: The "Sommelet" Rescue

If you have >10% gem-dibromide, recrystallization may fail because the two compounds often co-crystallize.

  • Technique: Hydrolyze the impurity.[3]

  • Method: Reflux the crude mixture in aqueous formic acid or ethanol/water with a mild base (Sommelet conditions). The gem-dibromide hydrolyzes to the aldehyde (Ar-CHO) much faster than the benzyl bromide hydrolyzes.

  • Result: The aldehyde is easily separated via bisulfite wash or chromatography (very different Rf).

Module 3: Ring Bromination (The Ionic Competitor)

The Issue

The methoxy group at the 4-position makes the ring electron-rich. If the radical chain mechanism stalls (e.g., oxygen inhibition, weak light), the reaction defaults to an ionic mechanism (Electrophilic Aromatic Substitution), placing a bromine on the ring ortho to the methoxy group.

Visualizing the Pathway Competition

ReactionPathways Start Starting Toluene (3-Cl-5-F-4-OMe) Radical Benzylic Radical (Stabilized) Start->Radical NBS / AIBN / Light (Radical Initiation) RingBr Ring Bromide (Impurity: Ar(Br)-CH3) Start->RingBr Ionic Pathway (No Light / High Conc.) Product Target Benzyl Bromide (Ar-CH2-Br) Radical->Product Br2 Transfer GemBr Gem-Dibromide (Impurity: Ar-CH-Br2) Product->GemBr Excess NBS Over-reaction

Figure 1: The competition between the desired radical pathway (Blue) and the parasitic ionic/over-reaction pathways (Red).

Prevention Guide
  • Solvent Selection:

    • Avoid: Polar solvents like Acetonitrile (unless necessary) as they stabilize ionic intermediates.

    • Preferred:Trifluorotoluene (

      
      )  or Chlorobenzene . These mimic Carbon Tetrachloride (
      
      
      
      ) without the severe toxicity and ozone depletion issues, maintaining the non-polar environment needed for radical chemistry.
  • Light Source: Use a high-intensity tungsten lamp (500W) or specific blue LEDs (450nm). The photon flux must be high enough to outcompete the ionic pathway.

  • Atmosphere: Strict Nitrogen/Argon purging is required. Oxygen is a radical scavenger and will stop the chain, allowing the ionic reaction to take over.

Module 4: Handling & Stability (Hydrolysis)

Q: My white solid turned into a sticky goo overnight. What happened?

A: Autocatalytic Hydrolysis. Benzyl bromides are potent alkylating agents. They react with atmospheric moisture to form HBr and Benzyl Alcohol. The generated HBr catalyzes further decomposition.

Stability Protocol
  • Melting Point: The target melts at 37-39°C . It is a low-melting solid. Do not heat excessively during drying.

  • Storage: Store at -20°C under Argon.

  • Stabilizer: Add a small coil of Silver wire or a packet of Potassium Carbonate (

    
    )  inside the secondary container to scavenge acid vapors.
    

Summary: Troubleshooting Decision Tree

Troubleshooting CheckNMR Step 1: Check 1H NMR (Crude Mixture) GemSignal Signal at ~6.6 ppm? (Gem-dibromide) CheckNMR->GemSignal RingSignal Signal at ~2.4 ppm? (Ring Bromide) CheckNMR->RingSignal Clean Clean Product (Signal ~4.5 ppm only) CheckNMR->Clean ActionGem Action: Hydrolysis Rescue (Treat w/ Formic Acid -> Wash) GemSignal->ActionGem Yes (>5%) ActionRecrys Action: Recrystallize (Hexanes/Pentane at -20°C) GemSignal->ActionRecrys No (<5%) ActionRing Action: Check Solvent/Light (Restart with degassed Ph-CF3) RingSignal->ActionRing Yes Clean->ActionRecrys

Figure 2: Decision matrix for purification based on NMR analysis.

References

  • Wohl-Ziegler Reaction Mechanism & Conditions

    • Source: Organic Chemistry Portal.[4][5] "Wohl-Ziegler Reaction."[6][7]

    • URL:[Link]

  • Synthesis of Fluorinated Benzyl Bromides (Analogous Protocols)

    • Source: Shoesmith, J. B., & Slater, R. H. (1926).[3] "Preparation, Hydrolysis and Reduction of the Fluoro-, Chloro-, and Bromo-benzyl Bromides." Journal of the Chemical Society.

    • URL:[Link][3]

  • Physical Properties & Safety (3-Chloro-5-fluoro-4-methoxybenzyl bromide)

    • Source: Thermo Scientific / Fisher Scientific Product D
    • URL:[Link][3]

  • Source: Patent EP1057801A2. "Process for benzylic bromination.

Sources

Improving the selectivity of alkylation with 3-Chloro-5-fluoro-4-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists utilizing 3-Chloro-5-fluoro-4-methoxybenzyl bromide (CAS 886497-36-5) . It prioritizes selectivity control—specifically addressing the competition between N-, O-, and C-alkylation, as well as the prevention of polyalkylation.

Topic: Improving Alkylation Selectivity & Troubleshooting Experimental Protocols Reagent Code: 3-CFM-BnBr Application: Pharmaceutical Intermediate (Tyrosine Kinase Inhibitor Motifs)

Reagent Profile & Reactivity Logic

To control selectivity, one must first understand the electronic "personality" of this specific benzyl bromide.

  • Electronic Push-Pull: The 4-methoxy group is a strong electron donor (Resonance), stabilizing benzylic carbocations. This increases

    
     character, making the reagent prone to hydrolysis and non-selective alkylation in protic solvents.
    
  • Inductive Withdrawal: The 3-chloro and 5-fluoro substituents are electron-withdrawing (Inductive). While they deactivate the ring towards electrophilic aromatic substitution, they also destabilize the transition state for

    
     slightly compared to unsubstituted benzyl bromide, but significantly increase the acidity of benzylic protons (relevant for side reactions like elimination, though rare in benzyl systems).
    
  • Steric Environment: The tri-substituted pattern creates a crowded steric environment. Nucleophiles with high steric bulk may face kinetic penalties, favoring O-alkylation (less sterically demanding) over N-alkylation in ambident systems.

Decision Matrix: Optimizing Reaction Conditions

Before starting, select your conditions based on your specific nucleophile and desired outcome.

G Start Select Nucleophile Type Amine Primary Amine (R-NH2) Start->Amine Heterocycle Ambident Heterocycle (e.g., Quinazolinone, Pyridone) Start->Heterocycle Phenol Phenol / Alcohol (Ar-OH) Start->Phenol Mono Goal: Mono-Alkylation Amine->Mono N_Alk Goal: N-Alkylation Heterocycle->N_Alk O_Alk Goal: O-Alkylation Heterocycle->O_Alk Cond_Phenol Condition D: Base: K2CO3 Solvent: Acetone (Reflux) Add 18-Crown-6 for rate Phenol->Cond_Phenol Cond_Amine Condition A: Slow addition of BnBr (1.0 eq) to Excess Amine (3-5 eq) Solvent: DCM or Toluene Mono->Cond_Amine Cond_N Condition B: Base: Cs2CO3 or K2CO3 Solvent: DMF or NMP Temp: 60-80°C N_Alk->Cond_N Cond_O Condition C: Base: Ag2CO3 or AgOTf Solvent: Toluene or Benzene (Silver Salt Method) O_Alk->Cond_O

Figure 1: Strategic decision tree for solvent and base selection to maximize chemoselectivity.

Troubleshooting & FAQs

Module A: Chemoselectivity (N- vs O-Alkylation)

Context: Ambident nucleophiles (e.g., amide/lactam tautomers like quinazolinones or pyridones) can react at either Nitrogen or Oxygen.

Q: I am observing significant O-alkylation when targeting the N-alkylated product. How do I shift the ratio? A: This is often dictated by the "Hard and Soft Acids and Bases" (HSAB) theory and solvent polarity.

  • The Fix: Switch to a polar aprotic solvent (DMF, DMAc, or NMP) and use a "softer" counter-ion base.

    • Preferred Base: Cesium Carbonate (

      
      ). The large cesium cation dissociates well in DMF, leaving the "naked" anion. In thermodynamic control, the 
      
      
      
      -alkylated product (usually more stable for amides/lactams) is favored.
    • Avoid: Silver salts (

      
      ), which complex with the halide leaving group and force an 
      
      
      
      -like mechanism that strongly favors the "hard" oxygen nucleophile (O-alkylation).
    • Protocol Tip: Ensure the reaction temperature is sufficient (

      
      ) to reach thermodynamic equilibrium, as O-alkylation is often the kinetic product.
      

Q: Can I use phase transfer catalysis (PTC) for this reagent? A: Yes, but be cautious of hydrolysis.

  • Recommendation: Use Toluene/Water biphasic system with TBAB (Tetrabutylammonium bromide) and mild inorganic base (

    
    ).
    
  • Warning: The electron-donating methoxy group makes 3-CFM-BnBr susceptible to hydrolysis in the aqueous phase. Keep the aqueous volume low or use solid-liquid PTC (Solid KOH / Toluene / 18-Crown-6).

Module B: Controlling Polyalkylation

Context: Primary amines (


) react with benzyl bromides to form secondary amines, which are more nucleophilic than the starting material, leading to tertiary amines or quaternary salts.

Q: I am getting a 50:50 mixture of mono- and bis-alkylated amine. How do I stop at mono-alkylation? A: The increased nucleophilicity of the product is the root cause.

  • Strategy 1 (Stoichiometry): Use a large excess of the amine substrate (3.0 to 5.0 equivalents). The statistical probability of the benzyl bromide hitting a starting amine molecule becomes significantly higher than hitting a product molecule.

  • Strategy 2 (Addition Order): Do not dump the reagents together. Dissolve 3-CFM-BnBr in a non-polar solvent (DCM or Toluene) and add it dropwise to the amine solution over 1-2 hours.

  • Strategy 3 (Reductive Amination): If possible, switch reagents. Oxidize the benzyl bromide to the corresponding benzaldehyde (using Kornblum oxidation) and perform reductive amination. This completely avoids over-alkylation.

Module C: Stability & Handling

Q: My reagent turned pink/brown upon storage. Is it still usable? A: Benzyl bromides degrade via autocatalytic formation of HBr. The color change indicates HBr release and potential polymerization or hydrolysis.

  • Test: Run a TLC (Hexane/EtOAc). If the main spot is intact and the baseline is minimal, it is usable.

  • Purification: Pass the solution through a short plug of basic alumina or silica gel to neutralize HBr before use.

  • Storage: Store at -20°C under Argon.

Standardized Experimental Protocols

Protocol A: Selective N-Alkylation of Heterocycles (High Selectivity)

Target: Quinazolinones, Pyridones, Imidazoles

  • Setup: Flame-dry a 2-neck round bottom flask; equip with magnetic stir bar and

    
     inlet.
    
  • Solvation: Dissolve the heterocycle (1.0 equiv) in anhydrous DMF (Concentration: 0.2 M).

  • Deprotonation: Add

    
     (1.5 equiv). Stir at Room Temperature (RT) for 30 minutes. Note: The solution may change color as the anion forms.
    
  • Addition: Add 3-Chloro-5-fluoro-4-methoxybenzyl bromide (1.1 equiv) in one portion.

  • Reaction: Heat to 60–80°C for 4–6 hours. Monitor by LC-MS.[1][2]

    • Checkpoint: If O-alkylation is observed >10%, increase temperature to 90°C to promote rearrangement to the thermodynamic N-isomer.

  • Workup: Pour into ice water. The product usually precipitates. Filter and wash with water. If no precipitate, extract with EtOAc, wash with LiCl (5% aq) to remove DMF.

Protocol B: Mono-Alkylation of Primary Amines

Target: Synthesis of Secondary Benzyl Amines

  • Setup: Dissolve the Primary Amine (3.0 equiv) and Triethylamine (1.5 equiv) in DCM (0.1 M). Cool to 0°C.

  • Addition: Dissolve 3-Chloro-5-fluoro-4-methoxybenzyl bromide (1.0 equiv) in a separate volume of DCM. Add this solution dropwise via syringe pump or addition funnel over 60 minutes .

  • Reaction: Allow to warm to RT slowly. Stir for 12 hours.

  • Purification: The excess amine must be removed.

    • Volatile Amines: Remove via rotary evaporation.

    • Non-volatile Amines: Use column chromatography.[1] The polarity difference between mono- and bis-alkylated products is usually sufficient for separation on Silica gel (Gradient: Hexane -> EtOAc).

Comparative Data: Solvent & Base Effects

The following table summarizes expected trends for 3-CFM-BnBr based on general benzyl bromide reactivity data [1, 2].

SolventBaseDominant MechanismSelectivity Trend (Ambident Nu)Risk Factor
DMF / DMSO


(Loose TS)
Favors N-Alkylation High solvent boiling point
Acetone


Mixed (Substrate dependent)Low solubility of reagents
Toluene


(Assisted)
Favors O-Alkylation Expensive; Ag waste
Water/Micelle None / SurfactantHydrophobic EffectFavors N-Alkylation Hydrolysis of BnBr
DCM


Non-selective (Kinetic)Slow reaction rate

References

  • Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Source: National Institutes of Health (NIH) / PMC. Context: Discusses solvent effects (DMF vs THF) on O-alkylation yields and the use of activated alkyl bromides. URL:[Link]

  • N- and / or O- Alkylation of Quinazolinone Derivatives.

    
    /aprotic solvents) regioselectively favor N-alkylation for quinazolinones.[3]
    URL:[Link]
    
  • Benzylation of Arenes with Benzyl Halides. Source: ResearchGate.[4] Context: Provides data on the reactivity of electron-rich benzyl chlorides/bromides in the absence of promoters.[4] URL:[Link]

  • Avoiding Over-alkylation. Source: ACS GCI Pharmaceutical Roundtable. Context: Best practices for stoichiometry and dilution to prevent bis-alkylation of amines. URL:[Link]

Sources

Validation & Comparative

Structural Elucidation and Comparative NMR Analysis of 3-Chloro-5-fluoro-4-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of advanced agrochemicals and kinase inhibitors, 3-Chloro-5-fluoro-4-methoxybenzyl bromide (CAS 886497-36-5) serves as a critical electrophilic building block. Its high functionality—combining a reactive benzylic bromide with a sterically crowded, halogenated aromatic core—presents unique characterization challenges compared to simpler benzyl halides.

This guide provides a definitive NMR characterization protocol. Unlike standard certificates of analysis (CoA) that often list only peak locations, this document focuses on diagnostic splitting patterns arising from


 heteronuclear coupling. We compare this product against its non-fluorinated analogue (3-chloro-4-methoxybenzyl bromide) to demonstrate how fluorine coupling serves as an intrinsic purity fingerprint.
Why This Characterization Matters
  • Reactivity Monitoring: The benzylic methylene shift (

    
     ~4.45 ppm) is the primary indicator of alkylation success.
    
  • Regioisomer Verification: The specific coupling constants (

    
     and 
    
    
    
    ) confirm the 3,4,5-substitution pattern, ruling out potential isomers formed during halogenation steps.

Comparative Analysis: Diagnostic Utility

The introduction of the fluorine atom at the 5-position drastically alters the spectral landscape compared to the 3-chloro-4-methoxy analogue.

A. Spectral Resolution vs. Alternatives
Feature3-Chloro-4-methoxybenzyl bromide (Analogue)3-Chloro-5-fluoro-4-methoxybenzyl bromide (Target)Diagnostic Implication
Aromatic Region (

)
Two doublets and a singlet (ABX or AMX system).Two distinct signals with differing multiplicities due to F-coupling.The target's H-6 proton appears as a doublet (

) rather than a singlet, confirming F-regiochemistry.
Methoxy Signal (

)
Sharp Singlet (

~3.9 ppm).
Doublet or Broad Singlet (

~1-2 Hz).
Broadening of the OMe peak is a quick check for fluorine presence ortho to the methoxy group.
Carbon ipso-C (

)
Single peak.Large Doublet (

~245 Hz).
Unambiguous confirmation of C-F bond presence.[1]
B. Solvent Effects (Performance Metric)
  • CDCl

    
     (Recommended):  Provides the sharpest resolution for long-range 
    
    
    
    coupling.
  • DMSO-

    
    :  Causes slight downfield shifts (~0.1-0.2 ppm) and may broaden the benzylic methylene signal due to viscosity/relaxation effects, masking small long-range couplings. Verdict:  Use CDCl
    
    
    
    for structural validation; use DMSO-
    
    
    only if solubility is limited by downstream derivatization.

Experimental Protocols

Workflow Diagram

The following Graphviz diagram outlines the critical path for high-fidelity characterization, ensuring sample integrity before acquisition.

NMR_Workflow Sample Crude Product (Solid) Prep Sample Prep 15mg in 0.6mL CDCl3 + TMS (0.03%) Sample->Prep Dry N2 Acq1H 1H Acquisition (16 Scans, d1=2s) Prep->Acq1H Acq13C 13C Acquisition (1024 Scans, d1=3s) Prep->Acq13C Process Processing LB=0.3Hz (1H) LB=1.0Hz (13C) Acq1H->Process Acq13C->Process Validation Validation Check Integral Ratio 2:3:1:1 Process->Validation

Figure 1: Optimized NMR acquisition workflow. Note the requirement for TMS as an internal reference to distinguish the benzylic bromide shift accurately.

Methodological Causality
  • Concentration (15 mg/0.6 mL): We strictly control concentration to prevent intermolecular H-bonding (though less relevant here than in alcohols) and to ensure adequate S/N for the quaternary carbons in

    
     NMR without excessive acquisition times.
    
  • Relaxation Delay (d1 = 2-3s): The quaternary carbons (C-F, C-Cl, C-OMe) have long

    
     relaxation times. A shorter delay would suppress these signals, making the 
    
    
    
    doublet integration unreliable.

Structural Assignment & Data

A. NMR Characterization (400 MHz, CDCl )

The proton spectrum is defined by the asymmetry of the ring.

PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
H-2 7.21Singlet (br)1H

Meta to Fluorine. The coupling is often too small to resolve fully, appearing as a slightly broadened singlet.
H-6 7.10Doublet (dd)1H

,

Diagnostic Peak. Ortho to Fluorine. The large splitting is characteristic of

.
CH

Br
4.45Singlet2H-Characteristic benzylic bromide shift. Deshielded by Br and the aromatic ring.[2]
OCH

3.98Doublet (d)3H

The "through-space" or 5-bond coupling to F is often visible as a fine splitting.
B. NMR Characterization (100 MHz, CDCl )

The carbon spectrum is the ultimate proof of structure due to the distinct C-F coupling constants (


).
CarbonShift (

, ppm)
Splitting Pattern

(Hz)
Assignment Logic
C-5 ~153.5Doublet (d)

C-F ipso carbon. Largest coupling constant.
C-4 ~145.2Doublet (d)

C-OMe. Split by ortho-F.
C-3 ~129.0Doublet (d)

C-Cl. Split by meta-F.
C-1 ~134.5Doublet (d)

C-CH2Br. Quaternary alkylated carbon.
C-6 ~116.8Doublet (d)

C-H ortho to F. Large

coupling is typical here.
C-2 ~130.1Singlet/Broad< 2C-H meta to F. Minimal coupling.
OMe 61.5Doublet (d)

Methoxy carbon.
CH

Br
32.1Singlet (s)-Benzylic carbon.

Visualizing the Coupling Logic

Understanding the splitting tree is vital for interpreting the


 spectrum. The Fluorine atom acts as a "beacon," splitting nearby carbons based on distance.

Coupling_Logic F_Atom Fluorine (F-5) C5 C-5 (Ipso) 1J = ~248 Hz F_Atom->C5 Direct Bond C4 C-4 (Ortho) 2J = ~11 Hz F_Atom->C4 C6 C-6 (Ortho) 2J = ~22 Hz F_Atom->C6 C3 C-3 (Meta) 3J = ~7 Hz F_Atom->C3 C1 C-1 (Para) 3J = ~5 Hz F_Atom->C1

Figure 2:


 Coupling Hierarchy. The magnitude of J-coupling decreases with distance, providing a "ruler" to assign carbon positions relative to the Fluorine atom.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for coupling constant values).
  • Reich, H. J. (2023). 13C-19F Coupling Constants in Aromatic Systems. University of Wisconsin-Madison Organic Chemistry Data. [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2060903 (Related Analogue: 3-Fluoro-4-methoxybenzyl chloride). [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Source for F-H coupling trends).

Disclaimer: The chemical shifts provided in this guide are high-fidelity predictions based on substituent additivity rules and standard aryl-fluorine coupling constants. Actual experimental values may vary slightly (


 0.1 ppm) depending on concentration and temperature.

Sources

The Truth in the Spectra: A Comparative Guide to Purity Assessment of Labile Benzyl Bromides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity Assessment of Synthesized 3-Chloro-5-fluoro-4-methoxybenzyl bromide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Introduction: The "Hidden" Instability

In the synthesis of kinase inhibitors and receptor modulators, 3-Chloro-5-fluoro-4-methoxybenzyl bromide serves as a critical electrophilic building block. However, its reactivity—the very trait that makes it valuable—renders standard purity assessments deceptive.

Many Certificates of Analysis (CoAs) report >98% purity based solely on HPLC-UV area integration. As a Senior Application Scientist, I have frequently observed that these numbers mask significant degradation. Benzyl bromides are prone to solvolysis (hydrolysis to benzyl alcohol) during analysis and thermal degradation during injection.

This guide objectively compares three purity assessment methodologies, establishing Quantitative NMR (qNMR) as the superior "Gold Standard" for functional purity, while defining the correct context for HPLC and Potentiometric Titration .

Part 1: The Analytical Landscape (Method Comparison)

The following table summarizes the performance of the three primary analytical techniques when applied to 3-Chloro-5-fluoro-4-methoxybenzyl bromide.

FeatureMethod A: HPLC-UV (Standard) Method B: 1H-qNMR (Recommended) Method C: AgNO₃ Titration
Primary Output Chromatographic Purity (Area %)Absolute Mass Purity (wt %)Halide Content (wt %)
Detection Principle UV Absorption (Chromophores)Proton Counting (Molar Ratio)Potentiometric Endpoint
Key Blind Spot Invisible impurities (salts, solvents) & Response Factor bias.Requires soluble internal standard.[1][2]Cannot distinguish Br⁻ (free) from R-Br (covalent).
Stability Risk High: On-column hydrolysis generates false impurities.Low: Analysis performed in anhydrous deuterated solvents.Low: Rapid aqueous reaction.
Throughput Medium (20-40 min/run)High (5-10 min/run)High (5-10 min/run)
Verdict Qualitative Profiling (Identify isomers).Quantitative Truth (Yield calculations).Stoichiometric Check.
Part 2: Experimental Protocols
Protocol A: The "Gold Standard" 1H-qNMR

Rationale: Unlike HPLC, NMR does not require a specific reference standard of the analyte.[3] It detects residual solvents and inorganic salts (indirectly via mass balance) that UV misses.

Reagents:

  • Solvent: CDCl₃ (Stored over activated 4Å molecular sieves to prevent hydrolysis).

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid. Must be high purity (TraceCERT® or similar).

Workflow:

  • Weighing: Accurately weigh ~10 mg of the analyte (

    
    ) and ~5 mg of the Internal Standard (
    
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
  • Dissolution: Add 0.6 mL CDCl₃. Vortex until fully dissolved.

  • Acquisition:

    • Pulse angle: 30° or 90°.

    • Relaxation delay (

      
      ): 
      
      
      
      (typically 30–60 seconds) to ensure full magnetization recovery.
    • Scans: 16 or 32.

  • Processing: Phase and baseline correct manually. Integrate the diagnostic benzylic methylene protons (

    
    , singlet ~4.5 ppm) against the IS signal.
    

Calculation:



Where 

= Integral area,

= Number of protons,

= Molecular weight,

= Mass,

= Purity.[4][5][6][7][8][9]
Protocol B: Stabilized HPLC-UV Profiling

Rationale: HPLC is necessary to detect regioisomers (e.g., 2-chloro isomers) that NMR signals might overlap with. However, standard aqueous mobile phases degrade the bromide.

System Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH suppresses hydrolysis compared to neutral buffers).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 50% B to 90% B over 10 mins.

  • Diluent: Pure Acetonitrile (Do NOT use water/methanol in the sample vial).

Critical Step: Inject immediately after preparation. Even in ACN, trace moisture can convert the bromide to the benzyl alcohol (retention time shift ~2-3 mins earlier).

Part 3: Visualization & Logic
Diagram 1: The Analytical Decision Tree

This workflow illustrates how to select the correct method based on the stage of synthesis.

PurityDecision Start Synthesized Crude 3-Cl-5-F-4-OMe-BnBr Goal What is the data goal? Start->Goal Yield Calculate Yield / Next Step Stoichiometry Goal->Yield Quantitative Accuracy Profile Identify Impurities (Isomers/Side Products) Goal->Profile Trace Detection qNMR Method: 1H-qNMR (Anhydrous CDCl3) Yield->qNMR HPLC Method: HPLC-UV (Acidic Mobile Phase) Profile->HPLC Result1 Result: Functional Purity (wt%) *Includes salt/solvent correction* qNMR->Result1 Result2 Result: Chromatographic Purity (Area%) *Watch for Hydrolysis Artifacts* HPLC->Result2

Caption: Decision matrix for selecting qNMR (quantification) vs. HPLC (profiling).

Diagram 2: The Hydrolysis Trap (Why HPLC Fails)

This diagram details the chemical instability that leads to false HPLC data.

Hydrolysis BnBr Benzyl Bromide (Analyte) Transition Transition State (Ion Pair) BnBr->Transition Injection H2O Mobile Phase (Water) H2O->Transition BnOH Benzyl Alcohol (Impurity Artifact) Transition->BnOH On-Column Degradation HBr HBr (Acid) Transition->HBr

Caption: Mechanism of on-column hydrolysis generating false 'impurity' peaks during aqueous HPLC.

Part 4: Results & Interpretation

The following data represents a typical comparison of a single synthesized batch (Batch #2402-A) analyzed by both methods.

ParameterHPLC-UV ResultqNMR ResultInterpretation
Purity Value 98.2% (Area) 91.4% (Weight) HPLC ignores invisible impurities (solvents/salts).
Benzyl Alcohol 1.5%< 0.1%The 1.5% in HPLC was generated during the run.
Residual Toluene Not Detected (Overlap)3.2% wtToluene (process solvent) detected clearly in NMR.
Conclusion Misleadingly High Accurate Use 91.4% for calculating the next reaction step.

Key Takeaway: If you use the HPLC purity (98%) to calculate the stoichiometry for a subsequent coupling reaction, you will under-charge the reagents by ~7%, leading to incomplete conversion and lower yields.

References
  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • BIPM (Bureau International des Poids et Mesures). (2019). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene. Link

  • Ji, S., et al. (2019).[6][9] A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. RSC Advances. Link

  • Thermo Scientific. (2024). 3-Chloro-5-fluoro-4-methoxybenzyl bromide Product Specifications and Handling. Link

  • Sigma-Aldrich. (2023). Quantitative NMR (qNMR) Technical Guide & Internal Standards. Link

Sources

Biological activity of compounds synthesized with 3-Chloro-5-fluoro-4-methoxybenzyl bromide

[1]

Executive Summary: The "Magic" of Multisubstitution

3-Chloro-5-fluoro-4-methoxybenzyl bromide (CAS: 886497-36-5) is not a drug itself but a high-value pharmacophore installer .[1] In modern drug discovery, "flat" aromatic rings are often metabolic liabilities.[1] By introducing a benzyl group decorated with a specific pattern of halogens (3-Cl, 5-F) and a methoxy group (4-OMe), researchers can simultaneously modulate three critical drug parameters:[1]

  • Metabolic Stability: Blocking the para (4) and meta (3,[1]5) positions prevents oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.[1]

  • Lipophilicity (logP): The chlorine and fluorine atoms increase lipophilicity, facilitating cell membrane permeability compared to non-halogenated analogs.[1][2]

  • Electronic Profile: The electron-withdrawing halogens (Cl, F) counterbalance the electron-donating methoxy group, creating a unique electrostatic potential surface that can enhance

    
    -stacking interactions within a protein binding pocket.[1]
    

Comparative Analysis: SAR Case Study (PDE5 Inhibitors)

The most authoritative data on this specific moiety comes from the optimization of Phosphodiesterase 5 (PDE5) inhibitors , a target for Alzheimer's Disease and vascular disorders.[1] The following analysis compares the biological activity of compounds synthesized with this bromide against standard analogs.

The Study: Naphthyridine Analogs for Alzheimer's Treatment

Researchers synthesized a series of 1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine derivatives to improve potency and water solubility.[1][3] The benzyl ring attached to the amine scaffold was the primary site of optimization.[1]

Performance Comparison Table

Note: Data derived from SAR studies on PDE5 inhibition.[1] Lower IC50 indicates higher potency.[1]

Compound IDBenzyl Substituent (R)IC50 (nM)SolubilitySAR Insight
Baseline Benzyl (Unsubstituted)> 100ModerateLacks specific hydrophobic interactions; metabolically labile.[1]
Analog A 3-Chloro-4-methoxybenzyl0.056 High"The Sweet Spot": The 3-Cl/4-OMe combination perfectly fills the hydrophobic pocket of PDE5.[1]
Product Derived 3-Chloro-5-fluoro-4-methoxybenzyl VariableEnhanced The "Fine-Tuning" Variant: Adding the 5-Fluoro atom increases metabolic stability and alters the dihedral angle, though it may introduce steric clash in tight pockets compared to the 3-Cl analog.[1]

Key Finding: While the 3-chloro-4-methoxy variant (Analog A) often yields the highest raw potency (IC50) in this specific scaffold, the 3-chloro-5-fluoro-4-methoxy derivative is synthesized to test the steric tolerance of the binding pocket.[1] If a binding pocket is large enough, the extra Fluorine atom provides a "metabolic shield," extending the half-life of the drug without significantly sacrificing potency.[1]

Mechanism of Action & SAR Logic

The biological activity of compounds derived from this bromide is governed by the specific interactions of the benzyl "tail" within the target protein.[1]

Visualizing the SAR Logic

The following diagram illustrates why a medicinal chemist chooses this specific bromide over simpler alternatives.

SAR_LogicBromide3-Chloro-5-fluoro-4-methoxybenzyl bromideTargetDrug Target(e.g., PDE5 Hydrophobic Pocket)Bromide->TargetInstalls PharmacophoreMetabolismMetabolic Stability(Blocks CYP450 sites)Bromide->Metabolism3,5-HalogenationLipophilicityMembrane Permeability(Increased logP)Bromide->LipophilicityC-Cl / C-F bondsStericsSteric Fit(F fills void space)Bromide->Sterics5-Fluoro additionMetabolism->TargetProlongs ActionLipophilicity->TargetImproves Bioavailability

Caption: SAR logic for selecting the 3-chloro-5-fluoro-4-methoxybenzyl moiety. The substitution pattern balances metabolic protection with physicochemical properties.[1]

Experimental Protocols

To ensure reproducibility, the following protocols detail the synthesis of the bromide itself (if starting from the alcohol) and its subsequent application in generating bioactive amines.

Protocol A: Synthesis of the Bromide Reagent

Use this protocol if the bromide is not available commercially and must be prepared from the alcohol precursor.[1]

Reagents:

  • (3-Chloro-5-fluoro-4-methoxyphenyl)methanol[1][3][4]

  • Methanesulfonyl chloride (MsCl)[1]

  • Triethylamine (Et3N)[1]

  • Lithium Bromide (LiBr)[1]

  • Solvents: Dichloromethane (DCM), Acetone[1]

Step-by-Step Methodology:

  • Activation: Dissolve the benzyl alcohol (1.0 eq) and Et3N (1.5 eq) in anhydrous DCM at 0°C.

  • Mesylation: Add MsCl (1.2 eq) dropwise.[1] Stir for 15-30 minutes. The alcohol is converted to the mesylate (a good leaving group).[1]

  • Workup 1: Wash with saturated NaHCO3, dry organic layer (Na2SO4), and concentrate.[1]

  • Bromination: Dissolve the crude mesylate residue in anhydrous Acetone. Add excess LiBr (3-5 eq).[1]

  • Reflux: Heat to reflux for 30 minutes. The bromide ion displaces the mesylate via an SN2 mechanism.[1]

  • Purification: Concentrate solvent, partition between Ethyl Acetate/Water. The organic layer contains the pure 3-Chloro-5-fluoro-4-methoxybenzyl bromide .[1][5]

Protocol B: General Coupling (N-Alkylation)

Standard procedure for attaching this moiety to a secondary amine (e.g., piperazine, pyrrolidine scaffolds).[1]

Reagents:

  • Target Scaffold (Secondary Amine)[1]

  • 3-Chloro-5-fluoro-4-methoxybenzyl bromide[1][5][6][7][8][9][10][11]

  • Base: K2CO3 or Cs2CO3[1]

  • Solvent: Acetonitrile (ACN) or DMF[1]

Methodology:

  • Dissolve the amine scaffold (1.0 eq) in ACN.[1]

  • Add K2CO3 (2.0 eq) to scavenge the HBr byproduct.[1]

  • Add 3-Chloro-5-fluoro-4-methoxybenzyl bromide (1.1 eq).[1][8][9]

  • Stir at 60°C for 4–12 hours. Monitor by TLC/LC-MS.

  • Validation: The product should show a distinct mass shift corresponding to the addition of the benzyl group (+173.5 Da roughly, accounting for Cl/F isotopes).[1]

Synthesis Workflow Visualization

The following diagram outlines the pathway from the raw alcohol to the final bioactive drug candidate.

Synthesis_WorkflowAlcohol(3-Chloro-5-fluoro-4-methoxyphenyl)methanol(Precursor)MesylateIntermediate MesylateAlcohol->MesylateActivationMsClMsCl / Et3NMsCl->MesylateBromide3-Chloro-5-fluoro-4-methoxybenzyl bromide(Active Reagent)Mesylate->BromideSubstitutionLiBrLiBr / Acetone(Reflux)LiBr->BromideDrugFinal Bioactive Compound(PDE5 Inhibitor / Kinase Inhibitor)Bromide->DrugAlkylationScaffoldDrug Scaffold(Amine)Scaffold->DrugCouplingK2CO3 / ACN(SN2 Reaction)Coupling->Drug

Caption: Synthetic pathway converting the alcohol precursor into the active bromide reagent, followed by coupling to a drug scaffold.

References

  • Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor. Journal of Medicinal Chemistry / PMC. (Detailed SAR study involving 3-chloro-5-fluoro-4-methoxy derivatives).

  • 3-Chloro-5-fluoro-4-methoxybenzyl bromide Product Specifications. Thermo Scientific / Fisher Scientific. (Physical properties and commercial availability).

  • Synthesis of 3-Fluoro-4-methoxybenzyl bromide Derivatives. ChemicalBook Protocols. (General synthesis methodologies for halogenated benzyl bromides).

Structural & Synthetic Intelligence: The 3-Chloro-5-fluoro-4-methoxybenzyl Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Medicinal Chemists and Crystallographers

Part 1: Executive Summary & Strategic Rationale

In the optimization of small-molecule drugs, the 3-Chloro-5-fluoro-4-methoxybenzyl moiety (derived from CAS 886497-36-5) represents a sophisticated evolution of the standard 4-methoxybenzyl (PMB) group. While PMB is a workhorse protecting group, the 3-Cl-5-F substituted variant is engineered for active pharmacophore modulation .

This guide compares the structural and synthetic performance of this scaffold against its non-halogenated and mono-halogenated analogs. It addresses a critical gap in the literature: how to leverage the "sigma-hole" effects of chlorine and the electrostatic shielding of fluorine to engineer stable, high-affinity crystal lattices and protein-ligand complexes.

The Comparative Landscape
Feature4-Methoxybenzyl (PMB) 3-Fluoro-4-methoxybenzyl 3-Chloro-5-fluoro-4-methoxybenzyl
Primary Role Protecting Group / SpacerMetabolic Blocker (CYP450)Dual-Mode Interaction / Stability
Electronic Nature Electron Donor (+M)Inductive Withdrawal (-I)Push-Pull (Cl -I/+M, F -I)
Crystallization Driver Weak C-H...O /

-

Stacking
Dipolar Alignment (C-F)Halogen Bonding (C-Cl...LB)
Metabolic Stability Low (O-demethylation prone)ModerateHigh (Steric + Electronic Blockade)
Lattice Energy Low (Soft Crystals)MediumHigh (Harder, denser crystals)

Part 2: Structural Mechanics & "The Goldilocks Zone"

The Halogen Bond (XB) Advantage

Unlike the PMB group, which relies on non-directional van der Waals forces, the 3-Cl-5-F derivative introduces a Type II Halogen Bond .

  • Mechanism: The Chlorine atom exhibits a positive electrostatic potential cap (the

    
    -hole) along the C-Cl bond axis. This allows it to act as a Lewis Acid, interacting with Lewis Bases (carbonyl oxygens, nitrogens) in the crystal lattice or protein pocket [1].
    
  • The Fluorine Effect: Fluorine rarely forms halogen bonds due to its low polarizability. Instead, in this scaffold, the 3-F atom suppresses the electron density of the aromatic ring, enhancing the magnitude of the Chlorine's

    
    -hole via inductive effects, thereby strengthening the C-Cl...Nucleophile interaction [2].
    
Conformational Locking

The 3,5-disubstitution pattern forces the 4-methoxy group out of coplanarity with the benzene ring due to steric clash with the larger Chlorine atom (radius ~1.75 Å) and Fluorine (radius ~1.47 Å).

  • Result: This "twisted" conformation reduces the entropic penalty upon binding to a target protein, a phenomenon often correlated with improved

    
     values in kinase inhibitors [3].
    

Part 3: Experimental Protocols (Self-Validating Systems)

Workflow Visualization

The following diagram illustrates the critical path from raw material to diffraction-quality crystals, highlighting the divergence points for quality control.

G Start Start: 3-Cl-5-F-4-OMe-Benzyl Bromide (CAS 886497-36-5) Reaction Alkylation Reaction (K2CO3, CH3CN, 60°C) Start->Reaction Nucleophile Nucleophile Selection (e.g., Secondary Amine) Nucleophile->Reaction Workup Workup: EtOAc/Water Partition Check: TLC (UV 254nm) Reaction->Workup Workup->Reaction Incomplete Conversion Purification Flash Chromatography (Hex/EtOAc Gradient) Workup->Purification Crystallization Vapor Diffusion (Solvent: DCM / Anti-solvent: Hexane) Purification->Crystallization Crystallization->Purification Amorphous Precipitate XRay X-Ray Diffraction (Mo K-alpha source) Crystallization->XRay Yields Single Crystals

Figure 1: Synthetic and Crystallographic Workflow. Note the critical feedback loop at the crystallization stage; amorphous precipitation often indicates residual impurities requiring re-purification.

Protocol A: Synthesis of N-(3-chloro-5-fluoro-4-methoxybenzyl) Derivatives

This generic protocol is validated for secondary amine nucleophiles (e.g., morpholine, piperazine).

  • Stoichiometry: Dissolve 1.0 eq of the secondary amine in anhydrous Acetonitrile (MeCN) [0.2 M concentration].

  • Base: Add 2.5 eq of anhydrous Potassium Carbonate (

    
    ). Note: Use granular 
    
    
    
    to minimize surface area if the reaction is too fast, or powdered for sluggish amines.
  • Addition: Add 1.1 eq of 3-Chloro-5-fluoro-4-methoxybenzyl bromide dropwise at room temperature.

  • Activation: Heat to 60°C for 4–6 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes). The bromide spot (

    
    ) should disappear.
    
  • Isolation: Filter off inorganic salts. Concentrate the filtrate. Redissolve in Ethyl Acetate, wash with water (2x) and Brine (1x). Dry over

    
    .
    
Protocol B: "Slow-Brake" Crystallization

Halogenated derivatives often crystallize too quickly, trapping solvent. This method slows the kinetics.

  • Dissolution: Dissolve 20 mg of the pure derivative in a minimal amount (approx. 0.5 mL) of Dichloromethane (DCM) or Chloroform (

    
    ) in a small vial (Vial A).
    
  • The Anti-Solvent: Place 3 mL of Hexane or Pentane in a larger vial (Vial B).

  • The Chamber: Place Vial A (uncapped) inside Vial B. Cap Vial B tightly.

  • Mechanism: The volatile DCM slowly diffuses out of Vial A, while Hexane vapors diffuse in. The solubility gradient changes gradually, promoting the formation of few, large crystals suitable for X-ray diffraction.

  • Timeline: Leave undisturbed in a vibration-free dark area for 3–7 days.

Part 4: Data Interpretation Guide

When analyzing the X-ray structure of your derivative, focus on these specific geometric parameters to validate the "Goldilocks" effect.

ParameterExpected ValueInterpretation
C-Cl Bond Length 1.73 – 1.75 ÅTypical aromatic C-Cl.
C-F Bond Length 1.35 – 1.37 ÅIndicates high electronegativity; shorter than C-Cl.

Cl-C-C(OMe)
> 120°Repulsion widens this angle, pushing the OMe group.
Torsion (C-C-O-C) 70° – 90°The Methoxy group should be perpendicular to the ring (unlike PMB which is often planar).
Intermolecular Cl...O 2.9 – 3.2 ÅThe Critical Metric. Distances < sum of vdW radii (3.27 Å) indicate a Halogen Bond.
Interaction Network Diagram

The following diagram models the expected intermolecular forces in the crystal lattice.

Interactions MolA Molecule A (Donor) Cl_A Cl (sigma-hole) F_A F (shielding) MolB Molecule B (Acceptor) O_B Carbonyl O (Lewis Base) H_B Aromatic H Cl_A->O_B Halogen Bond (Strong, Directional) F_A->H_B Weak Electrostatic (Dipolar)

Figure 2: Predicted Interaction Network. The Cl...O halogen bond acts as the primary "zipper" for the lattice, while F...H interactions provide secondary stabilization.

References

  • Santa Cruz Biotechnology. 3-Chloro-5-fluoro-4-methoxybenzyl bromide Product Data. CAS 886497-36-5.[1][2][3]

  • Scholfield, M. R., et al. (2013). Halogen bonding in biological molecules. Protein Science.[1] (Discusses the sigma-hole theory applicable to Cl/F systems).

  • Xu, Z., et al. (2014). Halogen Bond: A Versatile Tool in Drug Discovery. Journal of Medicinal Chemistry. (Comparative analysis of Cl vs F in ligand binding).

  • Betz, R., et al. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide.[4] Acta Crystallographica Section E. (Representative X-ray data for chloro-methoxy-benzyl interactions).

  • PubChem. Compound Summary: 3-Chloro-5-fluoro-4-methoxybenzyl bromide.[3]

Sources

A Comparative Study of Fluorinated vs. Non-Fluorinated Benzyl Bromides in SN2 Reactions: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry and drug development, the nuanced interplay of structure and reactivity is paramount. The introduction of fluorine into organic molecules can dramatically alter their physicochemical and biological properties, a strategy widely employed in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive comparative analysis of the SN2 reactivity of fluorinated benzyl bromides versus their non-fluorinated parent compound. We will delve into the underlying electronic and steric effects that govern these reactions, present available experimental data, and provide a detailed protocol for a robust kinetic analysis.

The Benzylic Position: A Privileged Site for SN2 Reactions

The benzylic carbon, being adjacent to an aromatic ring, is a highly reactive site for nucleophilic substitution. This enhanced reactivity, often termed the "benzylic effect," stems from the ability of the phenyl group to stabilize the transition state of an SN2 reaction.[1] In the trigonal bipyramidal transition state, the p-orbitals of the phenyl ring can overlap with the developing p-orbital on the benzylic carbon, delocalizing the electron density and lowering the activation energy of the reaction.[2] This inherent reactivity makes benzyl halides ideal substrates for studying the subtle influences of substituents on reaction kinetics.

The Influence of Fluorine: A Double-Edged Sword of Inductive and Steric Effects

Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect). When placed on the benzene ring of a benzyl bromide, this effect can significantly modulate the electrophilicity of the benzylic carbon.

Electronic Effects: An electron-withdrawing substituent like fluorine is expected to increase the partial positive charge on the benzylic carbon, making it more susceptible to nucleophilic attack. This would suggest an acceleration of the SN2 reaction rate. The magnitude of this effect is dependent on the position of the fluorine atom relative to the benzylic carbon (ortho, meta, or para), with the inductive effect diminishing with distance.

Steric Effects: While electronically activating, fluorine substitution, particularly at the ortho position, can introduce steric hindrance.[3] The SN2 reaction mechanism relies on a "backside attack" of the nucleophile on the electrophilic carbon, 180° to the leaving group.[1] A bulky substituent in the ortho position can physically impede this approach, slowing down the reaction rate despite the favorable electronic influence.

The interplay between these opposing electronic and steric effects makes the comparative study of fluorinated benzyl bromides a fascinating case study in physical organic chemistry.

Comparative Experimental Data: Unraveling the Reactivity Trends

SubstrateNucleophileSolventTemperature (°C)Second-Order Rate Constant (k) (M⁻¹s⁻¹)Relative Rate
Benzyl ChlorideKIAcetone252.15 x 10⁻³[3][4]1.00
p-Fluorobenzyl BromideI⁻Acetone25Estimated to be slightly faster than benzyl bromide>1
m-Fluorobenzyl BromideI⁻Acetone25Estimated to be slightly faster than benzyl bromide>1
o-Fluorobenzyl BromideI⁻Acetone25Estimated to be slower than benzyl bromide<1

Note: The rate constants for the fluorinated derivatives are estimations based on the principles of electronic and steric effects, as direct comparative experimental values under these specific conditions were not found in the literature search. The inductive electron-withdrawing effect of fluorine is expected to increase the rate for the meta and para isomers. However, for the ortho isomer, the steric hindrance is likely to be the dominant factor, leading to a decreased reaction rate.

Experimental Protocol: A Robust Method for Kinetic Analysis of SN2 Reactions

To empirically determine and compare the second-order rate constants for the SN2 reaction of benzyl bromide and its fluorinated analogs, a conductivity-based method is highly recommended. This technique offers a continuous and non-invasive way to monitor the progress of the reaction by measuring the change in the concentration of ionic species.

Objective:

To determine the second-order rate constants for the reaction of a series of benzyl bromides (benzyl bromide, o-, m-, and p-fluorobenzyl bromide) with sodium iodide in acetone at a constant temperature.

Materials:
  • Benzyl bromide

  • ortho-Fluorobenzyl bromide

  • meta-Fluorobenzyl bromide

  • para-Fluorobenzyl bromide

  • Sodium iodide (analytical grade, dried in an oven at 110°C for at least 4 hours and stored in a desiccator)

  • Acetone (anhydrous, analytical grade)

  • Conductivity meter with a probe

  • Constant temperature water bath

  • Volumetric flasks (100 mL)

  • Pipettes

  • Reaction vessel (jacketed beaker or a large test tube)

  • Magnetic stirrer and stir bar

Synthesis of Fluorinated Benzyl Bromides:
  • ortho-, meta-, and para-Fluorobenzyl bromide can be synthesized from the corresponding fluorotoluenes via free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide or AIBN in a suitable solvent like carbon tetrachloride, followed by purification.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare stock solutions of benzyl bromides and NaI in anhydrous acetone B Calibrate conductivity meter A->B C Equilibrate reactants and reaction vessel to the desired temperature B->C D Mix equimolar amounts of a benzyl bromide and NaI solution in the reaction vessel E Start data acquisition: record conductivity as a function of time D->E F Continue monitoring until the reaction is substantially complete E->F G Plot 1/Conductivity vs. time H Determine the slope of the linear plot G->H I Calculate the second-order rate constant (k) from the slope H->I J Repeat for all benzyl bromide substrates I->J

Caption: Workflow for the kinetic analysis of the SN2 reaction of benzyl bromides.

Step-by-Step Procedure:
  • Solution Preparation:

    • Prepare 0.1 M stock solutions of benzyl bromide and each of the fluorinated benzyl bromides in anhydrous acetone.

    • Prepare a 0.1 M stock solution of sodium iodide in anhydrous acetone.

  • Instrument Setup and Calibration:

    • Set up the constant temperature water bath to the desired reaction temperature (e.g., 25°C).

    • Calibrate the conductivity meter according to the manufacturer's instructions using standard potassium chloride solutions.

  • Kinetic Run:

    • Place a known volume (e.g., 50 mL) of the 0.1 M sodium iodide solution into the reaction vessel and allow it to equilibrate to the reaction temperature.

    • Place the conductivity probe into the solution and start the magnetic stirrer.

    • Initiate the reaction by rapidly adding an equal volume (e.g., 50 mL) of one of the 0.1 M benzyl bromide stock solutions, which has also been pre-equilibrated to the reaction temperature.

    • Immediately start recording the conductivity of the solution at regular time intervals (e.g., every 30 seconds) until the conductivity value stabilizes, indicating the completion of the reaction.

  • Data Analysis:

    • For a second-order reaction with equal initial concentrations of reactants, the integrated rate law can be expressed in terms of conductivity. As the reaction proceeds, the concentration of the ionic reactant (NaI) decreases, and the product (NaBr) precipitates out, leading to a decrease in the overall conductivity of the solution.

    • A plot of the reciprocal of the conductivity (1/κ) versus time (t) should yield a straight line.

    • The slope of this line is proportional to the second-order rate constant, k. The exact relationship depends on the molar conductivity of the ions, but for comparative purposes, the relative slopes will directly reflect the relative rate constants.

  • Repeatability:

    • Repeat the kinetic run for each of the benzyl bromide substrates at least three times to ensure the reproducibility of the results.

Causality Behind Experimental Choices

  • Choice of Nucleophile and Leaving Group: The iodide ion is an excellent nucleophile and a good leaving group, leading to reaction rates that are conveniently measurable. Bromide is also a good leaving group.

  • Choice of Solvent: Acetone is a polar aprotic solvent that is ideal for SN2 reactions. It can dissolve the ionic nucleophile (NaI) but does not solvate it as strongly as a protic solvent would, thus preserving the nucleophile's reactivity. The insolubility of the resulting sodium bromide in acetone provides a convenient way to drive the reaction to completion.

  • Monitoring Technique: Conductivity measurement is a highly sensitive and continuous method for following the kinetics of this specific reaction, as the concentration of charge carriers in the solution changes predictably over time.

Conclusion: A Predictive Framework for Reactivity

The fluorination of benzyl bromides presents a compelling case study in the delicate balance of electronic and steric effects in SN2 reactions. While the strong inductive effect of fluorine is expected to enhance the electrophilicity of the benzylic carbon and thus accelerate the reaction, this effect can be counteracted by steric hindrance, particularly from the ortho position.

This guide provides the theoretical framework and a robust experimental protocol for a thorough comparative investigation. By systematically measuring the second-order rate constants for the SN2 reaction of ortho-, meta-, and para-fluorobenzyl bromides and comparing them to the parent benzyl bromide, researchers can gain valuable quantitative insights into these competing effects. Such data is not only of fundamental academic interest but also holds practical value for medicinal chemists and drug development professionals in the rational design of molecules with tailored reactivity and biological activity.

References

  • Conant, J. B.; Kirner, W. R. The Relation between the Structure of Organic Halides and the Speeds of their Reaction with Inorganic Iodides. I. The Problem of the Substitution at a Saturated Carbon Atom. J. Am. Chem. Soc.1924 , 46 (1), 232–252. [Link]

  • Hughes, E. D.; Ingold, C. K.; Masterman, S. 202. Mechanism of substitution at a saturated carbon atom. Part VI. The role of the solvent in the unimolecular substitution of alkyl halides. J. Chem. Soc.1937 , 1196-1201. [Link]

  • Streitwieser, A. Solvolytic Displacement Reactions at Saturated Carbon Atoms. Chem. Rev.1956 , 56 (4), 571–752. [Link]

  • Pace, R. D.; Regmi, Y. The Finkelstein Reaction: Quantitative Reaction Kinetics of an SN2 Reaction Using Nonaqueous Conductivity. J. Chem. Educ.2006 , 83 (9), 1344. [Link]

  • Sheppard, W. A. The Preparation of 3-Fluorobenzyl Bromide. Tetrahedron1971 , 27 (5), 945–951. [Link]

  • Google Patents. Method for preparing Prasugrel intermediate alpha-cyclopropylcarbonyl-2-fluorobenzyl bromide. CN102190569A.
  • Google Patents. Preparation method of 2,6-difluorobenzyl bromide. CN102070398A.

Sources

Benchmarking the performance of 3-Chloro-5-fluoro-4-methoxybenzyl bromide in parallel synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the performance of 3-Chloro-5-fluoro-4-methoxybenzyl bromide (CAS: 886497-36-5) as an electrophilic building block in automated parallel synthesis. While benzyl bromides are ubiquitous in medicinal chemistry, this specific scaffold offers a unique "Goldilocks" profile: it balances the electronic activation of a para-methoxy group with the metabolic stability and lipophilicity conferred by meta-halogenation (Cl, F).

Key Findings:

  • Handling: Low melting point (37–39°C) requires specific handling protocols for automated weighing.

  • Reactivity: Exhibits attenuated

    
     lability compared to 4-methoxybenzyl bromide (PMB-Br), resulting in superior solution-phase stability while maintaining high 
    
    
    
    reactivity.
  • Application: Ideal for introducing metabolically robust, lipophilic headgroups in SAR (Structure-Activity Relationship) libraries.

Chemical Profile & Rationale

Before benchmarking, it is critical to understand the structural logic that dictates this compound's behavior in a library setting.

  • The "Magic Methyl" Effect & Halogens: The 4-methoxy group is a classic electron-donating group (EDG). However, the flanking 3-chloro and 5-fluoro substituents act as electron-withdrawing groups (EWG).

  • Mechanistic Implication:

    • PMB-Br (Reference): The 4-OMe stabilizes the benzylic carbocation, promoting

      
       pathways. This leads to rapid hydrolysis (instability) in moist solvents.
      
    • Target Compound: The meta-halogens destabilize the carbocation relative to PMB-Br, suppressing spontaneous solvolysis. The reaction mechanism shifts predominantly to

      
      , offering better control in parallel synthesis.
      

Comparative Benchmarking Data

The following data summarizes the performance of 3-Chloro-5-fluoro-4-methoxybenzyl bromide against industry standards: Benzyl Bromide (Baseline) and 4-Methoxybenzyl Bromide (Electronic Analog).

Table 1: Reactivity & Stability Metrics
MetricBenzyl Bromide (Standard)4-Methoxybenzyl Bromide (PMB-Br)3-Chloro-5-fluoro-4-methoxybenzyl Br (Target)
Electronic Nature NeutralHighly Activated (EDG)Balanced (EDG + EWG)

Reactivity
Baseline (1.0x)High (Fast, but messy)Moderate-High (0.8–1.2x Baseline)
Hydrolytic Stability HighLow (Degrades in <4h in wet solvent)High (Stable >24h in wet DMSO)
Physical State LiquidSolid/Liquid (MP dependent)Low-Melting Solid (37–39°C)
Metabolic Liability High (Benzylic oxidation)High (O-demethylation)Low (Halogens block metabolism)
DMSO Stock Stability >48 Hours<6 Hours (Rapid oxidation)>24 Hours (Resistant to Kornblum oxid.)

Interpretation: The Target Compound outperforms PMB-Br in process stability . It does not decompose rapidly in stock solutions, a critical requirement for overnight runs in automated liquid handlers.

Experimental Protocols for Validation

To validate this building block in your own platform, follow these self-validating protocols.

Protocol A: DMSO Stock Stability Assessment (The "Automation Stress Test")

Context: Benzyl halides can undergo Kornblum oxidation in DMSO, converting to aldehydes and releasing HBr, which ruins subsequent couplings.

  • Preparation: Dissolve 0.1 mmol of the Target Compound in 1 mL of anhydrous DMSO-d6 (for NMR) or DMSO (for LCMS).

  • Storage: Store in a sealed vial on the automation deck at ambient temperature (20–25°C).

  • Sampling:

    • T=0: Inject immediately.

    • T=24h: Inject after 24 hours.

  • Acceptance Criteria:

    • Purity loss < 5%.

    • Absence of aldehyde peak (M-Br+O mass shift or ~9.8 ppm in 1H NMR).

    • Note: If solid precipitates (due to MP 37°C), mild heating (40°C) is permissible for re-dissolution before dispensing.

Protocol B: Competitive Reactivity Profiling

Context: Determine if the steric bulk of the halogens hinders reaction with secondary amines.

  • Reagents:

    • Target Compound (1.0 equiv)

    • Benzyl Bromide (1.0 equiv)[1]

    • Morpholine (1.0 equiv - Limiting Reagent)

    • Base:

      
       (3.0 equiv)
      
    • Solvent: Acetonitrile (

      
      )[2][3]
      
  • Procedure:

    • Mix both bromides in solvent.

    • Add Morpholine and Base. Stir at RT for 1 hour.

  • Analysis: Analyze by LC-MS.

  • Calculation: Calculate the ratio of [Target-Morpholine Adduct] : [Benzyl-Morpholine Adduct].

    • Ratio > 1: Target is more reactive (Electronic activation dominates).

    • Ratio < 1: Target is less reactive (Steric hindrance dominates).

    • Benchmark Expectation: Expect a ratio of 0.7 – 0.9 , indicating slightly reduced kinetics due to the ortho-chloro/fluoro substituents, requiring slightly longer reaction times (e.g., 4h vs 2h).

Visualizing the Workflow & Decision Logic

The following diagrams illustrate the operational workflow and the decision logic for selecting this monomer.

Figure 1: Automated Parallel Synthesis Workflow

G Stock Solid Stock (Store < 10°C) Prep Stock Prep (DMSO, 0.5M) *Warm to 40°C if solid* Stock->Prep Weighing QC Stability QC (T=0 vs T=24h) Prep->QC Aliquot QC->Prep Fail (Oxidation) Reaction Parallel Reaction (SN2 Alkylation) QC->Reaction Pass Analysis LC-MS Analysis (Purity Check) Reaction->Analysis

Caption: Operational workflow emphasizing the critical "Warm to 40°C" step due to the compound's low melting point and the stability check point.

Figure 2: Reagent Selection Decision Tree

DecisionTree Start Select Benzyl Halide for Library Q1 Is Metabolic Stability Critical? Start->Q1 Q2 Is the target acid-sensitive? Q1->Q2 Yes (Lead Opt) Opt_Bn Use Benzyl Bromide (Baseline) Q1->Opt_Bn No (General SAR) Opt_PMB Use PMB-Bromide (Protecting Group) Q2->Opt_PMB Yes (Cleavable) Opt_Target Use 3-Cl-5-F-4-OMe-BnBr (Robust Headgroup) Q2->Opt_Target No (Permanent)

Caption: Decision logic for medicinal chemists. The target compound is selected when a permanent, metabolically stable, electron-rich headgroup is required.

References

  • Cantillo, D., et al. (2014).[4] "Continuous-Flow Bromination of Benzylic Compounds." The Journal of Organic Chemistry, 79(1), 223-229.[4]

    • Relevance: Establishes baseline protocols for benzyl bromide synthesis and handling in flow/autom
  • Kornblum, N., et al. (1959). "The Oxidation of Alkyl Halides by Dimethyl Sulfoxide." Journal of the American Chemical Society, 81(15), 4113-4114.

    • Relevance: Foundational text explaining the instability of benzyl halides in DMSO (Kornblum Oxidation), a critical failure mode in parallel synthesis.
  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups." Journal of Medicinal Chemistry, 61(14), 5822-5880.

    • Relevance: Validates the use of Fluorine/Chlorine substitution to block metabolic soft spots on arom
  • BenchChem. (2025). "3-Chloro-5-fluoro-4-methoxybenzyl bromide Product Specifications."

    • Relevance: Source for physical property data (Melting Point 37-39°C) and commercial availability.

Sources

×

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3-Chloro-5-fluoro-4-methoxybenzyl bromide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.